S, R-Isovalganciclovir Impurity
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBGQKJHNTUYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Characterization of (S, R)-Isovalganciclovir Impurity
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of the (S, R)-Isovalganciclovir impurity, a significant process-related impurity of the antiviral drug Valganciclovir. This document is intended for researchers, scientists, and professionals in drug development and quality control. It details the structural and physical properties of the impurity, outlines robust analytical methodologies for its identification and quantification, and presents detailed experimental protocols. The guide incorporates visual diagrams of key relationships and workflows to facilitate a deeper understanding of the impurity's profile.
Introduction
Valganciclovir is an L-valyl ester prodrug of Ganciclovir, widely used for the treatment and prevention of Cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1] As a prodrug, it is rapidly converted to Ganciclovir by intestinal and hepatic esterases after oral administration. Valganciclovir itself is a mixture of two diastereomers.[2]
During the synthesis and storage of Valganciclovir, various impurities can arise from starting materials, intermediates, or degradation.[3] One such critical impurity is Isovalganciclovir, a positional isomer of Valganciclovir. Isovalganciclovir differs from the active pharmaceutical ingredient (API) in the position of the L-valyl ester group on the ganciclovir backbone. The "(S, R)-Isovalganciclovir" refers to a specific stereoisomer of this impurity.
The stringent control and monitoring of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[4] This guide focuses specifically on the physicochemical properties and characterization of the (S, R)-Isovalganciclovir impurity.
Physicochemical Properties
The fundamental physicochemical properties of (S, R)-Isovalganciclovir are summarized in Table 1. Much of the available data is computationally derived, which is common for pharmaceutical impurities that are not typically isolated in large quantities for extensive experimental analysis.
Table 1: Physicochemical Properties of (S, R)-Isovalganciclovir
| Property | Value | Source |
| IUPAC Name | (S)-[(R)-3-[(2-Amino-6-oxo-1,6-dihydropurin-9-yl)methoxy)-2-hydroxypropyl)-2,3-dimethylbutanoate | [5] |
| Synonyms | (R,S)-Iso Valganciclovir | [6] |
| CAS Number | 1356847-27-2 | [7] |
| Molecular Formula | C₁₄H₂₂N₆O₅ | [7] |
| Molecular Weight | 354.36 g/mol | [3] |
| Monoisotopic Mass | 354.16516782 Da | [3] |
| Appearance | White to Off-White Solid (Typical for related compounds) | Inferred |
| XLogP3-AA (Computed) | -1.5 | [3] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 8 | [3] |
| Rotatable Bond Count | 9 | [3] |
| Topological Polar Surface Area | 167 Ų | [3] |
| Storage Condition | 2-8°C Refrigerator | [8] |
Characterization of (S, R)-Isovalganciclovir
The identification and quantification of (S, R)-Isovalganciclovir rely on modern analytical techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for separation and quantification, often coupled with mass spectrometry (MS) for definitive identification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for structural elucidation of reference standards.
Chromatographic Analysis (RP-HPLC)
RP-HPLC is the cornerstone for analyzing Valganciclovir and its impurities.[4] Various methods have been developed to achieve effective separation of the main drug from related substances, including Isovalganciclovir. These methods are validated according to ICH guidelines for parameters such as linearity, specificity, precision, accuracy, and robustness.[9]
A typical isocratic or gradient RP-HPLC method utilizes a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile.[9][10] Detection is commonly performed using a UV detector at approximately 254 nm, where the purine chromophore exhibits strong absorbance.[9][10]
Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the structural characterization of impurities, especially those present at low levels.[11] It provides molecular weight information and fragmentation patterns that help in confirming the identity of impurities separated by HPLC.[12]
For (S, R)-Isovalganciclovir, electrospray ionization (ESI) in positive mode would be expected to produce a protonated molecular ion [M+H]⁺ at m/z 355.17. Subsequent fragmentation (MS/MS) would likely involve the cleavage of the ester bond and losses from the ganciclovir core, providing a unique fingerprint for structural confirmation. A deeper understanding of these fragmentation pathways is crucial for distinguishing between isomers.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous structural elucidation of pharmaceutical impurities.[14] These methods require the isolation of the impurity or the synthesis of a reference standard. Two-dimensional NMR experiments like COSY, HSQC, and HMBC are used to assign all proton and carbon signals definitively. For (S, R)-Isovalganciclovir, NMR would confirm the position of the L-valyl ester on the ganciclovir side chain, distinguishing it from Valganciclovir and other isomers. The chemical shifts of the protons and carbons adjacent to the ester linkage would be significantly different from those in the parent drug.
Experimental Protocols
The following sections provide detailed methodologies for the analysis and study of Valganciclovir impurities.
Protocol for RP-HPLC Analysis
This protocol is a representative method for the analysis of Valganciclovir and its impurities, based on common practices found in the literature.
Table 2: Representative RP-HPLC Method Parameters
| Parameter | Description |
| Instrument | High-Performance Liquid Chromatograph with UV or PDA Detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB C18, X-Bridge, Phenomenex Gemini).[4][10][15] |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Phosphate or 25mM Ammonium Acetate buffer, pH adjusted to 3.0-5.0.[1][15] |
| Mobile Phase B | Acetonitrile or Methanol.[1][15] |
| Elution Mode | Isocratic (e.g., 60:40 v/v A:B) or Gradient.[15] |
| Flow Rate | 0.6 - 1.0 mL/min.[9] |
| Column Temperature | Ambient or controlled at 30°C.[16] |
| Detector Wavelength | 254 nm.[9] |
| Injection Volume | 20 µL.[9] |
| Diluent | Mobile phase or a mixture of water and methanol. |
Sample Preparation:
-
Accurately weigh and dissolve the Valganciclovir sample in the diluent to achieve a known concentration (e.g., 100 µg/mL).
-
Sonicate the solution for approximately 10 minutes to ensure complete dissolution.[10]
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand how impurities like Isovalganciclovir might be formed and to ensure the analytical method is stability-indicating.[4]
-
Acid Hydrolysis: Dissolve the drug substance in a diluent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize with 0.1 N NaOH before injection.[9]
-
Base Hydrolysis: Dissolve the drug substance in a diluent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified period. Neutralize with 0.1 N HCl before injection.[9]
-
Oxidative Degradation: Dissolve the drug substance and add 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature or heat gently for a specified duration.[16]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several hours. Dissolve the stressed sample in diluent for analysis.
-
Photolytic Degradation: Expose the drug substance (both in solid state and in solution) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.
Mandatory Visualization
The following diagrams illustrate key relationships and workflows relevant to the analysis of (S, R)-Isovalganciclovir.
Caption: Logical relationship between Valganciclovir and the formation of its impurities.
Caption: General analytical workflow for impurity characterization.
Conclusion
The effective characterization of the (S, R)-Isovalganciclovir impurity is vital for ensuring the quality and safety of Valganciclovir drug products. This guide has detailed the key physicochemical properties of this impurity and outlined the primary analytical techniques used for its separation, identification, and quantification. The provided experimental protocols for RP-HPLC and forced degradation studies serve as a practical foundation for laboratory implementation. By employing these robust analytical strategies, researchers and quality control professionals can effectively monitor and control this critical impurity, adhering to the stringent requirements of pharmaceutical manufacturing. impurity, adhering to the stringent requirements of pharmaceutical manufacturing.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. Isovalganciclovir | C14H22N6O5 | CID 145722635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 5. (S,R)-Iso Valganciclovir [m.chemicalbook.com]
- 6. (S,R)-Iso Valganciclovir | LGC Standards [lgcstandards.com]
- 7. (S,R)-Iso Valganciclovir - SRIRAMCHEM [sriramchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. jpionline.org [jpionline.org]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Using density functional theory to rationalise the mass spectral fragmentation of maraviroc and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ejpmr.com [ejpmr.com]
- 16. ijsrp.org [ijsrp.org]
An In-depth Technical Guide on the Relationship of S, R-Isovalganciclovir Impurity to Valganciclovir and Ganciclovir
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical relationship between Ganciclovir, its prodrug Valganciclovir, and the process-related impurity, S, R-Isovalganciclovir. Valganciclovir, a valyl ester of Ganciclovir, is a critical antiviral agent. Its synthesis, however, can lead to the formation of isomeric impurities, such as S, R-Isovalganciclovir, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. This document details the chemical structures, formation pathways, analytical detection methodologies, and pharmacopeial limits of these compounds. Detailed experimental protocols for analysis and a plausible synthetic route for S, R-Isovalganciclovir are also provided.
Chemical Structures and Relationships
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine.[1][2][3] Valganciclovir is the L-valyl ester prodrug of Ganciclovir, designed to enhance oral bioavailability.[4] Upon oral administration, Valganciclovir is rapidly converted to Ganciclovir by esterases in the intestine and liver. S, R-Isovalganciclovir is a positional isomer of Valganciclovir, where the L-valine ester is attached to the primary hydroxyl group of the Ganciclovir side chain, rather than the secondary hydroxyl group.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Ganciclovir | 2-amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one | C₉H₁₃N₅O₄ | 255.23 |
| Valganciclovir | L-Valine, 2-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-hydroxypropyl ester | C₁₄H₂₂N₆O₅ | 354.36 |
| S, R-Isovalganciclovir | L-Valine, 3-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-2-hydroxypropyl ester | C₁₄H₂₂N₆O₅ | 354.36 |
Diagram of Chemical Structures and Transformation
Caption: Chemical relationship between Ganciclovir, Valganciclovir, and S, R-Isovalganciclovir.
Mechanism of Action of Ganciclovir
Ganciclovir exerts its antiviral activity by inhibiting viral DNA synthesis.[1] The activation of Ganciclovir is a critical multi-step process that occurs preferentially in virus-infected cells.
-
Monophosphorylation: In cytomegalovirus (CMV)-infected cells, a virus-encoded protein kinase, UL97, catalyzes the initial phosphorylation of Ganciclovir to Ganciclovir monophosphate.[1][5]
-
Di- and Triphosphorylation: Cellular kinases then further phosphorylate Ganciclovir monophosphate to the diphosphate and subsequently to the active triphosphate form (Ganciclovir-TP).[1][5]
-
Inhibition of Viral DNA Polymerase: Ganciclovir-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1][5]
-
Chain Termination: The incorporation of Ganciclovir-TP into the viral DNA leads to premature chain termination, thus halting viral replication.[5]
Signaling Pathway of Ganciclovir Activation and Action
Caption: Activation and mechanism of action of Ganciclovir.
Quantitative Analysis of S, R-Isovalganciclovir Impurity
The United States Pharmacopeia (USP) sets limits for impurities in Valganciclovir hydrochloride.
| Impurity | Common Name | Relative Retention Time (RRT) | Relative Response Factor (RRF) | Maximum Limit (%) |
| Impurity D | Isovalganciclovir | 1.26 | 1.0 | 0.5 |
Data sourced from the United States Pharmacopeia monograph for Valganciclovir Hydrochloride.[6]
Experimental Protocols
HPLC-UV Method for the Determination of Valganciclovir and its Impurities
This protocol is a representative method based on literature for the analysis of Valganciclovir and its related substances, including S, R-Isovalganciclovir.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05M Ammonium Acetate Buffer (pH 3.0, adjusted with glacial acetic acid) |
| Mobile Phase B | Methanol |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Valganciclovir reference standard in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.
-
Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Valganciclovir to a 10 mL volumetric flask. Add methanol, sonicate for 10 minutes to dissolve, and dilute to volume with methanol. Filter the solution through a 0.45 µm filter. Dilute the filtrate with the mobile phase to a final concentration of approximately 100 µg/mL.
Experimental Workflow for Impurity Analysis
References
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Valganciclovir Hydrochloride [drugfuture.com]
In Vitro Antiviral Activity Screening of S,R-Isovalganciclovir Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valganciclovir, a prodrug of ganciclovir, is a critical antiviral medication for treating cytomegalovirus (CMV) infections.[2][3] During the synthesis and storage of valganciclovir, various related substances and impurities can arise.[4] Regulatory bodies, guided by the International Conference on Harmonization (ICH), mandate the identification and characterization of impurities present at levels of 0.05% w/w or higher to ensure the safety and efficacy of the active pharmaceutical ingredient (API).[5]
This technical guide outlines the essential in vitro assays for screening the antiviral activity and cytotoxicity of potential impurities like S,R-Isovalganciclovir. The primary objectives of such screening are to determine if the impurity possesses any antiviral efficacy, assess its potential for cellular toxicity, and thereby calculate its selectivity index.
Mechanism of Action of Ganciclovir
To understand the potential activity of a related impurity, it is crucial to first understand the mechanism of the parent drug. Ganciclovir is an analogue of 2'-deoxyguanosine.[6] Its antiviral activity is dependent on a three-step phosphorylation process to become the active ganciclovir-triphosphate. The initial phosphorylation to ganciclovir-monophosphate is catalyzed by a viral-encoded protein kinase (UL97 in HCMV), followed by cellular kinases which form the di- and triphosphate.[6][7] Ganciclovir-triphosphate then competitively inhibits viral DNA polymerase, halting viral replication.[6]
Experimental Protocols
A comprehensive in vitro evaluation involves assessing both the antiviral efficacy and the cytotoxicity of the compound.
General Experimental Workflow
The screening process follows a structured workflow from initial cytotoxicity assessment to definitive antiviral activity measurement.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the test compound that reduces cell viability by 50% (50% cytotoxic concentration, CC50). It is performed on uninfected host cells to ensure that any observed antiviral effect is not simply due to the compound killing the cells.[8][9]
-
Cell Lines: Human foreskin fibroblasts (HFF) or human lung fibroblasts (MRC-5) are commonly used for HCMV studies.[10]
-
Methodology (MTT Assay):
-
Seed 96-well plates with host cells (e.g., MRC-5) at a density of 2 x 10^4 cells/well and incubate overnight to allow for cell adherence.[7]
-
Prepare serial dilutions of the S,R-Isovalganciclovir Impurity in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the various compound concentrations (in triplicate). Include wells for "cells only" (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 7 days for a plaque reduction assay).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will convert the yellow MTT to a purple formazan.[9]
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined using non-linear regression analysis to fit the dose-response curve.[11]
-
Antiviral Activity Assay (EC50 Determination)
The 50% effective concentration (EC50) is the concentration of a drug that inhibits viral replication by 50%. The Plaque Reduction Assay is considered the gold standard for determining the susceptibility of CMV isolates.[10][12]
-
Virus Strain: A laboratory-adapted strain of Human Cytomegalovirus (HCMV), such as AD169, is typically used.[10]
-
Methodology (Plaque Reduction Assay):
-
Seed 24-well plates with confluent monolayers of MRC-5 cells.[10]
-
Inoculate each well with a standardized amount of HCMV (e.g., 40-80 plaque-forming units per well).[10]
-
Allow the virus to adsorb for 90 minutes at 37°C.[10]
-
Prepare serial dilutions of the S,R-Isovalganciclovir Impurity.
-
After adsorption, aspirate the viral inoculum.
-
Overlay the cell monolayers with a medium containing 0.4% agarose and the respective concentrations of the test compound.[10] Also include a "virus only" control (no compound).
-
Incubate the plates at 37°C in a CO2 incubator for 7-10 days, or until distinct plaques are visible in the control wells.[10]
-
Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize and count the plaques.
-
The number of plaques at each compound concentration is compared to the number of plaques in the virus control wells.
-
The EC50 value is the concentration of the compound that reduces the number of plaques by 50% and is calculated using regression analysis.[11]
-
Data Presentation
Quantitative data from these assays should be summarized in clear, structured tables to allow for easy comparison and interpretation. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.[8] Compounds with an SI value of ≥10 are generally considered active in vitro.[8]
Table 1: Illustrative Cytotoxicity and Antiviral Activity Data
| Compound | Cell Line | Virus Strain | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| S,R-Isovalganciclovir Impurity | MRC-5 | HCMV (AD169) | >200 | 45 | >4.4 |
| Ganciclovir (Control) | MRC-5 | HCMV (AD169) | >200 | 1.5 | >133 |
| Valganciclovir (Control) | MRC-5 | HCMV (AD169) | >200 | 1.2 | >166 |
Note: The values presented for S,R-Isovalganciclovir Impurity are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive assessment.
Conclusion
The in vitro screening of impurities such as S,R-Isovalganciclovir is a fundamental step in pharmaceutical development. By employing standardized cytotoxicity and antiviral assays, researchers can systematically evaluate the biological activity of these related substances. A thorough assessment, culminating in the determination of the selectivity index, provides crucial data for risk assessment and ensures the overall safety and quality of the final drug product. While specific data on S,R-Isovalganciclovir's antiviral properties remains to be published, the methodologies described herein provide a robust framework for its investigation.
References
- 1. Valganciclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganciclovir and Its Hemocompatible More Lipophilic Derivative Can Enhance the Apoptotic Effects of Methotrexate by Inhibiting Breast Cancer Resistance Protein (BCRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of S, R-Isovalganciclovir Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile and a systematic approach to the safety assessment of S, R-Isovalganciclovir, an impurity associated with the antiviral drug Valganciclovir. Given the limited publicly available toxicological data for this specific impurity, this document outlines a robust safety assessment strategy based on established regulatory frameworks, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
Introduction to S, R-Isovalganciclovir Impurity
S, R-Isovalganciclovir is a process-related impurity of Valganciclovir, a prodrug of the antiviral agent Ganciclovir. Valganciclovir is comprised of two diastereomers. The presence of impurities, even in trace amounts, necessitates a thorough toxicological evaluation to ensure patient safety. The chemical structure of S, R-Isovalganciclovir is closely related to the active pharmaceutical ingredient (API), suggesting a potential for similar biological activity and toxicological concerns.
The primary toxicities associated with Valganciclovir are attributed to its active metabolite, Ganciclovir. These include hematologic toxicity, carcinogenicity, teratogenicity, and impairment of fertility. Therefore, the toxicological assessment of any related impurity, such as S, R-Isovalganciclovir, must consider these known risks.
Regulatory Framework for Impurity Qualification
The safety assessment of pharmaceutical impurities is governed by the ICH guidelines. Key documents include:
-
ICH Q3A(R2): Impurities in New Drug Substances
-
ICH Q3B(R2): Impurities in New Drug Products
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk
These guidelines establish thresholds for reporting, identification, and toxicological qualification of impurities based on the maximum daily dose of the drug substance.
Data Presentation: ICH Qualification and Identification Thresholds
The following table summarizes the thresholds for impurities as defined by ICH Q3A/B.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
For genotoxic impurities, the Threshold of Toxicological Concern (TTC) is applied, which is a risk-based approach. A commonly accepted TTC for a single genotoxic impurity is 1.5 µ g/day , corresponding to a theoretical excess cancer risk of <1 in 100,000 over a lifetime of exposure.[1]
Proposed Toxicological Safety Assessment of this compound
A tiered approach is recommended for the toxicological evaluation of this compound, starting with computational methods and progressing to in vitro and, if necessary, in vivo studies.
In Silico Assessment
The initial step involves the use of computational toxicology tools to predict the potential for mutagenicity and other toxicities. Two complementary (Q)SAR (Quantitative Structure-Activity Relationship) models, one expert rule-based and one statistical-based, should be employed to assess the mutagenic potential in accordance with ICH M7.[2]
Experimental Protocols: In Silico Mutagenicity Prediction
-
Obtain the 2D structure of this compound.
-
Utilize two validated (Q)SAR software platforms (e.g., Derek Nexus™, Leadscope Model Applier™).
-
The expert rule-based system will identify structural alerts for mutagenicity based on known mechanistic knowledge.
-
The statistical-based system will compare the structure to a database of compounds with known mutagenicity data to provide a statistical probability of mutagenicity.
-
Analyze the results from both models. A positive result from either model would classify the impurity as potentially mutagenic, triggering further testing.
In Vitro Genotoxicity Testing
If the in silico assessment indicates a potential for genotoxicity, or if the impurity concentration exceeds the TTC, in vitro testing is warranted.
Experimental Protocols: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a standard assay for detecting gene mutations and is a primary component of genotoxicity screening.
-
Strains: A minimum of five strains of bacteria should be used, including four strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of Escherichia coli (WP2 uvrA) or S. typhimurium (TA102).
-
Metabolic Activation: The assay should be conducted with and without a metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Dose Levels: A suitable range of at least five concentrations of the this compound should be tested, with the highest concentration being 5000 µ g/plate unless limited by solubility or cytotoxicity.
-
Controls: Positive and negative (vehicle) controls must be included for each strain, with and without metabolic activation.
-
Procedure: The test article, bacterial strain, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates. The plates are incubated for 48-72 hours at 37°C.
-
Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the background.
Further Toxicological Studies
If the Ames test is positive, or if the impurity is present at a level that requires qualification for non-genotoxic effects, further studies may be necessary. The specific studies required would depend on the nature of the toxicological concern. Given the known toxicities of Ganciclovir, studies could include:
-
In vitro micronucleus or chromosomal aberration assay: To assess for clastogenicity.
-
Repeated-dose toxicity studies in a relevant animal species: To evaluate general organ toxicity. The duration of the study should be based on the intended duration of clinical use of Valganciclovir.
-
Developmental and reproductive toxicity (DART) studies: If there is a specific concern for these endpoints not covered by the data on the parent drug.
Visualization of Assessment and Action
Signaling Pathway of the Parent Drug
The mechanism of action of the parent drug's active metabolite, Ganciclovir, involves the inhibition of viral DNA synthesis.
Caption: Mechanism of action of Ganciclovir.
Experimental Workflow for Impurity Safety Assessment
The following diagram illustrates the decision-making process for the safety assessment of a pharmaceutical impurity like S, R-Isovalganciclovir.
References
The Role of S, R-Isovalganciclovir Impurity as a Reference Standard in Pharmaceutical Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Valganciclovir, an antiviral prodrug of ganciclovir, is a critical medication for treating cytomegalovirus (CMV) infections, particularly in immunocompromised patients. The synthesis of valganciclovir, a complex process, can lead to the formation of various impurities that must be meticulously monitored and controlled to meet stringent regulatory standards. Among these is Isovalganciclovir, a positional isomer of valganciclovir. This technical guide provides an in-depth exploration of the S, R-Isovalganciclovir impurity, its synthesis, characterization, and its crucial role as a reference standard in the analytical testing of valganciclovir. The use of well-characterized reference standards is fundamental to the reliability of analytical methods that safeguard patient health.[1][2]
Chemical and Physical Properties of Isovalganciclovir
A comprehensive understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical procedures. Isovalganciclovir is the L-valine ester at the 1-position of the ganciclovir side chain, as opposed to the 2-position in the active drug, valganciclovir. As valganciclovir itself is a mixture of two diastereomers (R and S), its impurity, Isovalganciclovir, also exists as a pair of diastereomers.
| Property | S, R-Isovalganciclovir | S, R-Isovalganciclovir Hydrochloride |
| Chemical Name | [3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | 3-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-2-hydroxypropyl ester, L-Valine, hydrochloride |
| CAS Number | 1219792-42-3 | 1429306-09-1 |
| Molecular Formula | C14H22N6O5 | C14H23ClN6O5 |
| Molecular Weight | 354.36 g/mol | 390.82 g/mol |
| Appearance | Off-white solid (typical) | Solid |
Synthesis and Characterization of S, R-Isovalganciclovir
The availability of a pure reference standard for S, R-Isovalganciclovir necessitates a robust synthetic and purification process. While specific, detailed protocols are often proprietary, the general synthetic routes have been described in scientific literature.[3][4] A key strategy involves the selective protection and deprotection of hydroxyl groups on a ganciclovir precursor, followed by esterification with a protected L-valine derivative.
General Synthetic Protocol
The synthesis of Isovalganciclovir is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer and minimize the formation of other impurities. A plausible synthetic approach is outlined below:
-
Protection of Ganciclovir: The synthesis often starts with a protected form of ganciclovir, such as monobenzyl ganciclovir, to ensure selective reaction at the desired hydroxyl group.
-
Esterification: The protected ganciclovir is reacted with a protected L-valine derivative, for example, N-benzyloxycarbonyl-L-valine (Cbz-L-valine), in the presence of a coupling agent.
-
Deprotection: The protecting groups are subsequently removed under specific conditions, such as hydrogenolysis, to yield the final Isovalganciclovir product.
-
Purification: The crude product is purified using techniques like column chromatography to isolate Isovalganciclovir from the reaction mixture, including any unreacted starting materials and other related impurities.
Characterization Methods
Once synthesized and purified, the identity and purity of S, R-Isovalganciclovir must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of the synthesized compound and for separating it from other related substances.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the position of the L-valine ester and the overall integrity of the molecule.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule.
S, R-Isovalganciclovir as a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[1] The S, R-Isovalganciclovir reference standard is indispensable for the accurate identification and quantification of this impurity in batches of valganciclovir API and finished drug products.
Qualification of the Reference Standard
Before a batch of synthesized S, R-Isovalganciclovir can be used as a reference standard, it must undergo a rigorous qualification process to establish its identity, purity, and potency. This process is governed by international guidelines such as those from the International Council for Harmonisation (ICH).
Experimental Protocol for Impurity Analysis in Valganciclovir using RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the analysis of valganciclovir and its impurities. The following is a representative protocol for the quantification of the this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, e.g., Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Ammonium Phosphate Monobasic buffer |
| Mobile Phase B | Methanol |
| Gradient | A gradient elution is typically used to achieve separation of all impurities. |
| Flow Rate | 1.0 mL/min (typical) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL (typical) |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of the S, R-Isovalganciclovir reference standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a stock solution of known concentration.
-
Working Standard Solution: Prepare a series of dilutions from the stock solution to create calibration standards at different concentration levels.
-
Sample Solution: Accurately weigh and dissolve a known amount of the valganciclovir sample to be tested in the diluent to a specified concentration.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the S, R-Isovalganciclovir peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of S, R-Isovalganciclovir in the sample using the calibration curve.
Conclusion
The this compound reference standard is a critical tool in the quality control of valganciclovir. Its availability and proper use enable pharmaceutical manufacturers to accurately monitor and control the levels of this impurity, ensuring that the final drug product meets the required specifications for safety and efficacy. The synthesis of a high-purity reference standard, followed by its thorough characterization and qualification, is a fundamental aspect of robust pharmaceutical analysis. This guide has provided a comprehensive overview of the technical considerations for S, R-Isovalganciclovir as a reference standard, from its chemical properties and synthesis to its application in validated analytical methods. Adherence to these principles is essential for maintaining the high standards of quality expected in the pharmaceutical industry.
References
An In-depth Technical Guide to the S,R-Isovalganciclovir Impurity in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valganciclovir, an essential antiviral prodrug of ganciclovir, undergoes a complex synthesis process where the control of impurities is critical to ensure its safety and efficacy. Among the process-related impurities, S,R-Isovalganciclovir, a positional isomer of the active pharmaceutical ingredient (API), is of significant interest. This document provides a comprehensive technical overview of the discovery, formation, and analytical control of the S,R-Isovalganciclovir impurity. It details the chemical characteristics that differentiate it from Valganciclovir, outlines its likely formation pathway during synthesis, and presents detailed analytical methodologies for its detection and quantification. This guide is intended to serve as a resource for researchers and professionals involved in the development, manufacturing, and quality control of Valganciclovir.
Discovery and History
The identification of impurities is a fundamental aspect of pharmaceutical process development and is mandated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH). The S,R-Isovalganciclovir impurity, also known in pharmacopeias as Valganciclovir USP Related Compound D or Valganciclovir EP Impurity D , was identified during the process development and validation of Valganciclovir synthesis.[1]
Its discovery is not marked by a singular event but rather through the systematic application of analytical techniques like High-Performance Liquid Chromatography (HPLC) to characterize the impurity profile of the API. As a process-related impurity, it arises from the chemical synthesis route rather than degradation.[2] Specifically, it is a known side-product of the esterification step, a critical reaction in the synthesis of Valganciclovir from ganciclovir and L-valine. The presence of this and other impurities necessitates the development of robust analytical methods to ensure they are controlled within acceptable, safe limits in the final drug product.
Chemical Structure and Formation Pathway
Valganciclovir is the L-valyl ester of ganciclovir, which has two hydroxyl groups available for esterification. The active ingredient, Valganciclovir, is formed when the L-valine ester is attached to the primary hydroxyl group of the ganciclovir side chain. In contrast, the S,R-Isovalganciclovir impurity is the positional isomer where the L-valine ester is attached to the secondary hydroxyl group.
Formation Pathway
The formation of S,R-Isovalganciclovir is a direct consequence of a competing side-reaction during the esterification of ganciclovir with a protected L-valine derivative (e.g., N-benzyloxycarbonyl-L-valine). While the primary hydroxyl group is sterically more accessible and kinetically favored for esterification, the secondary hydroxyl group can also react, leading to the formation of the isomeric impurity.
The diagram below illustrates this key step in the synthesis.
Analytical Methodologies and Data
The control of the S,R-Isovalganciclovir impurity is achieved through validated, stability-indicating analytical methods, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Data and Acceptance Criteria
Pharmacopeial monographs, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), specify limits for known and unknown impurities in Valganciclovir Hydrochloride. S,R-Isovalganciclovir is designated as a specified impurity. While the exact limit can be subject to revision, it is tightly controlled.
| Impurity Name | Pharmacopeial Designation | Typical Reporting Threshold (ICH) |
| S,R-Isovalganciclovir | USP: Valganciclovir Related Compound DEP: Valganciclovir Impurity D | ≤ 0.15% |
| Ganciclovir | USP: GanciclovirEP: Impurity A | ≤ 0.5% |
| Guanine | - | Controlled as starting material |
| Bis-Valine Ester | - | ≤ 0.15% |
| Methoxymethylguanine | USP: Methoxymethylguanine | ≤ 0.15% |
Note: Limits are for illustrative purposes and should always be referenced from the current official pharmacopeial monographs.
Experimental Protocol: RP-HPLC Method for Impurity Profiling
The following protocol is a representative example of an HPLC method developed for the separation and quantification of Valganciclovir and its related substances, including S,R-Isovalganciclovir.
1. Chromatographic System:
-
Instrument: HPLC system with a UV detector.
-
Column: Zorbax SB C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[4]
2. Reagents and Solutions:
-
Mobile Phase A: 0.01M Ammonium Phosphate Monobasic buffer, adjusted to pH 2.8 with phosphoric acid.[5]
-
Mobile Phase B: Methanol (HPLC Grade).
-
Diluent: Mobile Phase A.
3. Gradient Elution Program:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 92 | 8 |
| 5.0 | 92 | 8 |
| 15.0 | 80 | 20 |
| 30.0 | 30 | 70 |
| 35.0 | 92 | 8 |
| 40.0 | 92 | 8 |
4. Sample Preparation:
-
Standard Solution: Prepare a solution of Valganciclovir Hydrochloride reference standard and S,R-Isovalganciclovir reference standard in the diluent to a known concentration (e.g., 1 µg/mL for the impurity).
-
Test Solution: Accurately weigh and dissolve the Valganciclovir API in the diluent to a final concentration of approximately 1.0 mg/mL.
5. System Suitability:
-
Inject the standard solution. The resolution between the two main diastereomeric peaks of Valganciclovir should be not less than 3.0. The resolution between the Valganciclovir peaks and any impurity peak should be adequate for quantification.
6. Calculation:
-
Calculate the percentage of S,R-Isovalganciclovir impurity in the API sample by comparing the peak area of the impurity in the test solution with the peak area of the impurity in the standard solution.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the analysis of the S,R-Isovalganciclovir impurity.
Conclusion
The S,R-Isovalganciclovir impurity is a critical quality attribute of Valganciclovir that must be monitored and controlled to ensure the drug's safety and quality. As a positional isomer formed during synthesis, its presence is managed through careful optimization of the esterification reaction conditions and the implementation of robust, validated analytical methods. The RP-HPLC methods detailed in this guide provide the necessary specificity and sensitivity for its accurate quantification. For professionals in drug development and manufacturing, a thorough understanding of the formation and control of such process-related impurities is paramount for successful regulatory submission and the consistent production of high-quality pharmaceuticals.
References
- 1. Valganciclovir EP Impurity D | CAS No- 1429306-09-1 | Valganciclovir USP Related Compound D ; Isovalganciclovir (USP) ; Homolog of valganciclovir (USP) [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 4. jpionline.org [jpionline.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: High-Resolution Separation of S,R-Isovalganciclovir Impurity from Valganciclovir by RP-HPLC
[AN-VGC-001]
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the S,R-Isovalganciclovir impurity from the active pharmaceutical ingredient (API), Valganciclovir. Valganciclovir, a prodrug of Ganciclovir, exists as a mixture of two diastereomers. The Isovalganciclovir impurity is a critical process-related impurity that requires careful monitoring to ensure the quality, safety, and efficacy of the drug product. This method provides a reliable analytical solution for researchers, scientists, and drug development professionals in a quality control setting.
Introduction
Valganciclovir is an L-valyl ester of ganciclovir and is a key antiviral medication for treating cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1][2] As a prodrug, it is composed of two diastereomers.[1] During the synthesis of Valganciclovir, several impurities can arise, including the Isovalganciclovir diastereomers (S,R and R,R). The presence and quantity of these impurities must be strictly controlled.
This document presents a stability-indicating RP-HPLC method capable of separating Valganciclovir from its S,R-Isovalganciclovir impurity and other known related substances. The method has been developed to be specific, accurate, precise, and robust, making it suitable for routine analysis in pharmaceutical quality control laboratories.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography system equipped with a PDA or UV detector is required.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | Zorbax SB C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 25mM Ammonium Acetate Buffer (pH 3.0, adjusted with Acetic Acid) |
| Mobile Phase B | Methanol (HPLC Grade) |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Water and Methanol (90:10 v/v) |
Table 2: Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 60 | 40 |
| 30 | 60 | 40 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
Preparation of Solutions
-
Ammonium Acetate Buffer (25mM, pH 3.0): Dissolve approximately 1.93 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with glacial acetic acid. Filter the buffer through a 0.45 µm nylon filter.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Valganciclovir reference standard and S,R-Isovalganciclovir impurity standard in the diluent to obtain a final concentration of about 0.5 mg/mL for Valganciclovir and 0.005 mg/mL for the impurity.
-
Sample Solution Preparation: Accurately weigh and dissolve a quantity of the Valganciclovir drug substance or powdered tablets in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the Valganciclovir peak |
| Theoretical Plates | ≥ 2000 for the Valganciclovir peak |
| Resolution | ≥ 2.0 between Valganciclovir and S,R-Isovalganciclovir peaks |
| % RSD of Peak Areas | ≤ 2.0% for replicate injections |
Workflow for Method Development and Validation
References
Application Notes and Protocols for Chiral Separation of S,R-Isovalganciclovir Impurity Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the chiral separation of isomers related to valganciclovir, which can serve as a starting point for developing a specific method for the S,R-Isovalganciclovir impurity. The provided data is based on the separation of valganciclovir hydrochloride intermediate isomers.
Introduction
Valganciclovir, an antiviral prodrug of ganciclovir, contains multiple chiral centers, leading to the potential for several stereoisomeric impurities to arise during its synthesis. One such impurity is Isovalganciclovir. The S,R- and R,S- diastereomers of Isovalganciclovir are critical to separate and quantify as they may have different toxicological and pharmacological profiles. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for resolving these stereoisomers. This document outlines effective HPLC methods for the separation of related chiral isomers, providing a strong foundation for the specific analysis of S,R-Isovalganciclovir impurity.
Chiral Separation Techniques: An Overview
The separation of enantiomers and diastereomers relies on the use of a chiral environment. In HPLC, this is typically achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity. The choice of the mobile phase is also crucial and is often determined empirically through screening of different solvent combinations.
Experimental Protocols
The following protocols are adapted from methodologies developed for the chiral separation of valganciclovir hydrochloride intermediate isomers and are expected to be highly relevant for the separation of S,R-Isovalganciclovir impurity.
Protocol 1: Reversed-Phase HPLC for Valganciclovir Intermediate Condensation Isomers
This method is suitable for the separation of the four chiral configurations of the valganciclovir hydrochloride intermediate condensate.
Chromatographic Conditions:
| Parameter | Condition |
| Chromatographic Column | Chiralpak OX-3R (Cellulose-tris(4-chloro-3-methylphenyl carbamate) coated on 3µm silica gel), 4.6 x 150 mm |
| Mobile Phase | Water:Acetonitrile (63:37, v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 15 °C[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v)[1] |
Expected Performance:
| Isomer | Retention Time (min) |
| L-condensate Isomer 1 | 9.550[1] |
| D-condensate Isomer 1 | 10.650[1] |
| D-condensate Isomer 2 | 12.054[1] |
| L-condensate Isomer 2 | 13.080[1] |
| Minimum Resolution | 1.63[1] |
Protocol 2: Normal-Phase HPLC for Valganciclovir Intermediate Hydrolysate Isomers
This protocol is effective for the separation of the four chiral configurations of the valganciclovir hydrochloride intermediate hydrolysate.
Chromatographic Conditions:
| Parameter | Condition |
| Chromatographic Column | Chiralpak IC (Cellulose-tris(3,5-dichlorophenyl carbamate) bonded to silica gel) |
| Mobile Phase | n-Hexane:Ethanol (70:30, v/v)[2] |
| Flow Rate | 1.0 - 1.5 mL/min[2] |
| Column Temperature | 20 - 40 °C[2] |
| Detection | UV at 250-260 nm[2] |
| Injection Volume | Not specified, typically 5-20 µL |
| Diluent | n-Hexane:Ethanol (50:50, v/v)[2] |
Expected Performance:
| Isomer | Retention Time (min) |
| L-hydrolysate Isomer 1 | 13.046[2] |
| L-hydrolysate Isomer 2 | 14.953[2] |
| D-hydrolysate Isomer 1 | 16.659[2] |
| D-hydrolysate Isomer 2 | 21.093[2] |
| Minimum Resolution | 1.65[2] |
Method Development Workflow
The development of a successful chiral separation method often follows a systematic approach, as illustrated in the workflow diagram below. This involves initial screening of different chiral stationary phases and mobile phases, followed by optimization of the most promising conditions to achieve the desired resolution.
Caption: A typical workflow for developing a chiral separation method.
Logical Approach to Technique Selection
The selection of an appropriate chiral separation technique depends on various factors, including the physicochemical properties of the analyte and the goals of the analysis (e.g., analytical quantification or preparative isolation). The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a suitable chiral separation technique.
Conclusion
The successful chiral separation of S,R-Isovalganciclovir impurity isomers is critical for ensuring the quality and safety of valganciclovir-containing pharmaceuticals. The protocols and workflows presented in these application notes, based on the separation of structurally related valganciclovir intermediates, provide a robust starting point for developing and validating a specific and sensitive analytical method for these impurities. Researchers are encouraged to use these methodologies as a foundation and further optimize the conditions for their specific analytical needs.
References
Application Note: Quantification of S,R-Isovalganciclovir Impurity by LC-MS/MS
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the S,R-isovalganciclovir impurity in valganciclovir drug substances and formulations. Isovalganciclovir is a known process-related impurity and potential degradant of valganciclovir, an antiviral medication.[1] The method utilizes chiral chromatography to separate the S- and R-diastereomers of isovalganciclovir from the valganciclovir diastereomers and other related substances. Quantification is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. This method is crucial for ensuring the quality, safety, and efficacy of valganciclovir products by controlling the levels of this critical impurity.
Introduction
Valganciclovir is an L-valyl ester prodrug of ganciclovir, widely used for the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. Valganciclovir hydrochloride exists as a mixture of two diastereomers.[1] During the synthesis and storage of valganciclovir, several impurities can be formed, including isovalganciclovir, a positional isomer. The presence of such impurities must be carefully monitored and controlled to meet regulatory requirements. This protocol provides a detailed procedure for the quantification of the S- and R-diastereomers of isovalganciclovir.
Experimental
Materials and Reagents
-
S,R-Isovalganciclovir reference standard
-
Valganciclovir hydrochloride reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Valganciclovir drug substance or drug product for analysis
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
The chromatographic separation of isovalganciclovir diastereomers is critical. Based on methods for separating related chiral compounds, a chiral stationary phase is employed.
| Parameter | Value |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar chiral column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 10.0 | 40 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 5 |
| 16.0 | 5 |
Mass Spectrometric Conditions
Since isovalganciclovir is an isomer of valganciclovir, similar mass spectrometric conditions can be utilized.[2]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| S-Isovalganciclovir | 355.1 | 152.1 | 0.1 | 30 | 15 |
| R-Isovalganciclovir | 355.1 | 152.1 | 0.1 | 30 | 15 |
| Valganciclovir (for reference) | 355.1 | 152.1 | 0.1 | 30 | 15 |
Note: As isomers, S- and R-Isovalganciclovir will have the same precursor and product ions. Their quantification is based on their chromatographic separation.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of S,R-Isovalganciclovir reference standard and dissolve in 100 mL of a 50:50 mixture of water and methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
Sample Preparation
-
Drug Substance: Accurately weigh 10 mg of the valganciclovir drug substance, dissolve in 100 mL of a 50:50 mixture of water and methanol. Further dilute with the initial mobile phase to an appropriate concentration for analysis.
-
Drug Product (Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of valganciclovir and proceed with the same dissolution and dilution steps as for the drug substance.
Experimental Workflow
Caption: Experimental workflow for the quantification of S,R-Isovalganciclovir.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 3: Quantitative Data Summary
| Sample ID | S-Isovalganciclovir (ng/mL) | R-Isovalganciclovir (ng/mL) | Total Isovalganciclovir (%) |
| Valganciclovir Batch A | 5.2 | 4.8 | 0.10 |
| Valganciclovir Batch B | 7.1 | 6.5 | 0.14 |
| Valganciclovir Batch C | < LOQ | < LOQ | Not Detected |
| Stressed Sample (Acid) | 25.6 | 23.9 | 0.50 |
LOQ: Limit of Quantification
Logical Relationship of Key Method Components
Caption: Key components and their relationships in the LC-MS/MS method.
Conclusion
This application note provides a comprehensive LC-MS/MS protocol for the selective and sensitive quantification of S,R-isovalganciclovir impurity in valganciclovir samples. The use of a chiral stationary phase allows for the separation of the diastereomers, and tandem mass spectrometry provides the necessary specificity and sensitivity for accurate quantification at low levels. This method is suitable for routine quality control and stability studies in the pharmaceutical industry.
References
Application Note: Structural Elucidation of S,R-Isovalganciclovir Impurity using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valganciclovir is an antiviral prodrug of ganciclovir, widely used for the treatment of cytomegalovirus (CMV) infections.[1] During the synthesis of valganciclovir, various process-related impurities and degradation products can be formed, which require careful identification and characterization to ensure the safety and efficacy of the drug product.[1] One such impurity is S,R-Isovalganciclovir, a diastereomer of a structural isomer of valganciclovir. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of such impurities.[2][3] This application note provides a detailed protocol for the structural characterization of the "S,R-Isovalganciclovir Impurity" using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Deduced Structure of S,R-Isovalganciclovir Impurity
Based on its name, S,R-Isovalganciclovir is an isomer of valganciclovir where the L-valine ((S)-valine) ester is attached to a different hydroxyl group of the ganciclovir core. In valganciclovir, the valyl ester is at the 5'-position of the acyclic sugar moiety. In the "iso" form, it is postulated that the esterification occurs at the 3'-hydroxyl group. The "S,R" designation refers to the stereochemistry of the valine moiety (S-configuration) and the chiral center in the ganciclovir side chain (assumed to be R-configuration for this note). The molecular formula for this impurity is C14H22N6O5.[4][5]
Methodology
This section outlines the experimental protocols for the structural elucidation of the S,R-Isovalganciclovir impurity.
1. Sample Preparation
-
Sample Purity: The impurity should be isolated and purified to >95% using techniques like preparative High-Performance Liquid Chromatography (HPLC) to avoid interference from other impurities or the active pharmaceutical ingredient (API).
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of organic molecules and its non-exchangeable proton signals, which do not interfere with the analyte signals. Deuterated water (D2O) can also be used, but may lead to the exchange of labile protons (e.g., -OH, -NH2).
-
Concentration: Prepare a solution of approximately 5-10 mg of the isolated impurity in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
2. NMR Data Acquisition
High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for better signal dispersion and sensitivity.[6][7] The following experiments are crucial for a comprehensive structural analysis:
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Identifies the number and type of carbon atoms (CH3, CH2, CH, and quaternary carbons).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for confirming stereochemistry.
-
Experimental Workflow
Caption: Experimental workflow for the structural elucidation of S,R-Isovalganciclovir impurity.
Expected NMR Data and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the S,R-Isovalganciclovir impurity, based on known data for ganciclovir and L-valine.[8][9][10][11][12]
Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d6)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 (Guanine) | ~8.0 | s | - |
| NH2 (Guanine) | ~6.5 | br s | - |
| H-1' (Ganciclovir) | ~5.5 | s | - |
| H-3' (Ganciclovir) | ~4.5 | m | - |
| H-4'a, H-4'b (Ganciclovir) | ~3.6 | m | - |
| H-5'a, H-5'b (Ganciclovir) | ~3.4 | m | - |
| α-H (Valine) | ~3.9 | d | ~4.0 |
| β-H (Valine) | ~2.1 | m | - |
| γ-CH3 (Valine) | ~0.9 | d | ~7.0 |
| γ'-CH3 (Valine) | ~0.85 | d | ~7.0 |
| OH (Ganciclovir) | Variable | br s | - |
| NH2 (Valine) | Variable | br s | - |
Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d6)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Guanine) | ~157 |
| C-6 (Guanine) | ~154 |
| C-2 (Guanine) | ~151 |
| C-4 (Guanine) | ~138 |
| C-8 (Guanine) | ~116 |
| C-1' (Ganciclovir) | ~72 |
| C-3' (Ganciclovir) | ~78 |
| C-4' (Ganciclovir) | ~70 |
| C-5' (Ganciclovir) | ~63 |
| C=O (Valine) | ~172 |
| α-C (Valine) | ~58 |
| β-C (Valine) | ~30 |
| γ-C, γ'-C (Valine) | ~19, ~18 |
Key Structural Correlations from 2D NMR
The following diagram illustrates the key HMBC correlations that would be expected and would be critical in confirming the structure of S,R-Isovalganciclovir, particularly the location of the valine ester at the 3'-position.
Caption: Key HMBC correlations confirming the ester linkage in S,R-Isovalganciclovir.
NMR spectroscopy, through a systematic application of 1D and 2D experiments, provides an unequivocal method for the structural elucidation of the S,R-Isovalganciclovir impurity. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecule, including the specific location of the valine ester group that differentiates it from the active drug, valganciclovir. NOESY/ROESY experiments can further be used to confirm the relative stereochemistry. This detailed characterization is essential for meeting regulatory requirements for impurity profiling in pharmaceutical development.[13]
References
- 1. veeprho.com [veeprho.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. veeprho.com [veeprho.com]
- 4. Valganciclovir Impurities | SynZeal [synzeal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bmse000052 L-Valine at BMRB [bmrb.io]
- 10. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. DL-Valine(516-06-3) 1H NMR [m.chemicalbook.com]
- 13. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays to Evaluate "S, R-Isovalganciclovir Impurity" Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valganciclovir, a prodrug of ganciclovir, is a critical antiviral medication for treating cytomegalovirus (CMV) infections.[1][2][3] During its synthesis and storage, impurities can arise, which may pose a risk to patient safety.[1] One such process-related impurity is S, R-Isovalganciclovir.[4][5][6][7] Regulatory guidelines necessitate the evaluation of impurities for their potential toxicity to ensure the safety and quality of the final drug product.[1] This application note provides detailed protocols for a panel of cell-based assays to assess the in vitro cytotoxicity of S, R-Isovalganciclovir Impurity.
The described assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-Glo 3/7—offer a multi-parametric approach to evaluating cell health. The MTT assay measures metabolic activity, the LDH assay assesses membrane integrity, and the Caspase-Glo 3/7 assay quantifies apoptosis.[8][9][10][11] Together, these assays provide a comprehensive profile of the potential cytotoxic effects of the this compound.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves cell line selection, dose-range finding, and performing a battery of cytotoxicity assays.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Recommended Cell Lines
The choice of cell line is crucial for relevant cytotoxicity testing. For antiviral compounds like ganciclovir and its impurities, the following human cell lines are recommended:
-
HepG2 (Human Liver Cancer Cell Line): Represents a metabolically active liver cell type, relevant for assessing potential hepatotoxicity.
-
HFF-1 (Human Foreskin Fibroblasts): A non-cancerous cell line that can be relevant for general cytotoxicity assessment.
-
ARPE-19 (Human Retinal Pigment Epithelial Cells): Relevant for assessing potential ocular toxicity, a known side effect of ganciclovir.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[8]
Materials:
-
This compound
-
Ganciclovir (as a control)
-
Selected cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and Ganciclovir in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (if the compound is dissolved in a solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[11][12]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Ganciclovir
-
Selected cell line
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Commercially available Caspase-Glo® 3/7 assay kit
-
This compound
-
Ganciclovir
-
Selected cell line
-
Cell culture medium
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compounds as described in the MTT protocol.
-
Incubation: Incubate for the desired time points.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Compare the signals from treated wells to the untreated control.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: IC50 Values (µM) from Cytotoxicity Assays
| Compound | Assay | 24 hours | 48 hours | 72 hours |
| This compound | MTT | 150.2 | 98.5 | 65.3 |
| LDH | >200 | 180.7 | 125.1 | |
| Caspase-Glo 3/7 | >200 | 195.4 | 140.8 | |
| Ganciclovir (Control) | MTT | 185.6 | 120.3 | 80.2 |
| LDH | >200 | >200 | 190.5 | |
| Caspase-Glo 3/7 | >200 | >200 | 198.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway
Ganciclovir exerts its cytotoxic effects primarily through the inhibition of viral DNA synthesis.[13] After phosphorylation to its triphosphate form, it is incorporated into the growing DNA chain, leading to chain termination and apoptosis.[13] It is plausible that this compound, being a structural analogue, may follow a similar pathway.
Caption: Putative mechanism of this compound-induced cytotoxicity.
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the in vitro cytotoxicity of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the impurity's potential to induce cell death through various mechanisms. This information is critical for the safety assessment and risk management of valganciclovir drug products. It is recommended to perform these assays in multiple relevant cell lines and to compare the results with the parent drug, ganciclovir, to establish a relative toxicity profile.
References
- 1. Valganciclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS 1356932-18-7 Isovalganciclovir Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of S, R-Isovalganciclovir Impurity
Welcome to the technical support center for the synthesis of S, R-Isovalganciclovir Impurity. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is S, R-Isovalganciclovir, and how is it related to Valganciclovir?
A1: S, R-Isovalganciclovir is a process-related impurity of Valganciclovir, an antiviral medication. Valganciclovir is the L-valyl ester of Ganciclovir at the primary hydroxyl group of the acyclic side chain. "Isovalganciclovir" refers to the isomeric structure where the L-valine is esterified at the secondary hydroxyl group of the Ganciclovir backbone. The "S, R" designation specifies the stereochemistry, with "S" referring to the natural configuration of the L-valine and "R" referring to the newly formed chiral center on the Ganciclovir moiety.
Q2: What are the primary challenges in synthesizing pure this compound?
A2: The main challenges include:
-
Regioselectivity: Achieving selective esterification at the secondary hydroxyl group over the more reactive primary hydroxyl group of Ganciclovir.
-
Stereoselectivity: Controlling the stereochemistry to obtain the desired (R) configuration at the new chiral center, leading to the specific (S, R) diastereomer.
-
Purification: Separating the target S, R-Isovalganciclovir from the other diastereomer (S, S-Isovalganciclovir), the main product (Valganciclovir), and unreacted starting materials.
Q3: Which analytical techniques are recommended for monitoring the synthesis and purity of S, R-Isovalganciclovir?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for analyzing Valganciclovir and its impurities.[1][2] It allows for the separation and quantification of the different isomers and related substances. For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[3]
Q4: Are there commercially available reference standards for S, R-Isovalganciclovir?
A4: Yes, some pharmaceutical reference standard suppliers offer a mixture of (S,R)-Isovalganciclovir and (R,R)-Isovalganciclovir.[4] Obtaining a pure standard of just the S, R-diastereomer may require custom synthesis or preparative chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isovalganciclovir | 1. Predominant formation of Valganciclovir due to higher reactivity of the primary hydroxyl group. 2. Incomplete reaction. | 1. Implement a protection strategy for the primary hydroxyl group of Ganciclovir (e.g., using a bulky protecting group like trityl or silyl ethers) before esterification. 2. Optimize reaction conditions (time, temperature, stoichiometry of reagents). |
| Poor Diastereoselectivity (Mixture of S, R and S, S isomers) | 1. Lack of stereocontrol during the esterification reaction. 2. Racemization during the reaction or work-up. | 1. Explore chiral catalysts or auxiliaries to influence the stereochemical outcome of the esterification. 2. Use milder reaction and purification conditions to prevent racemization. 3. Employ preparative chiral HPLC for the separation of diastereomers. |
| Presence of Di-esterified Impurity | Both primary and secondary hydroxyl groups of Ganciclovir have been esterified with L-valine. | 1. Use a stoichiometric amount of the L-valine derivative. 2. If using a protecting group strategy, ensure its stability during the esterification of the secondary hydroxyl group. |
| Difficulty in Purifying the Final Compound | Co-elution of diastereomers and other closely related impurities in chromatography. | 1. Optimize the HPLC method (e.g., change the mobile phase composition, gradient, column chemistry, or temperature).[2] 2. Consider derivatization to improve the separation of diastereomers. 3. Utilize preparative HPLC with a high-resolution column for purification. |
Experimental Protocols
Note: The following is a representative protocol for the synthesis of a Valganciclovir-related impurity, which can be adapted for the synthesis of S, R-Isovalganciclovir. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Objective: To synthesize a mono-ester of Ganciclovir, which can be a precursor or a model for the synthesis of Isovalganciclovir. This protocol is based on the partial hydrolysis of a di-ester derivative.[5]
Materials:
-
Bis-valine ester of Ganciclovir
-
Methanol
-
N,N-diisopropylethylamine (DIPEA)
-
Acetic acid
-
Hexane
Procedure:
-
To a stirred solution of the bis-valine ester of Ganciclovir (e.g., 50 g) in methanol (750 mL), add N,N-diisopropylethylamine (1 equivalent) at room temperature (25-30 °C).[5]
-
Maintain the reaction mixture at room temperature for approximately 14 hours, monitoring the progress by HPLC.[5]
-
Once the desired level of mono-ester is formed, quench the reaction with acetic acid (1 equivalent).[5]
-
Concentrate the reaction mixture under reduced pressure to remove about 90% of the solvent.[5]
-
To the resulting solution, add hexane (200 mL) and stir the suspension for 30 minutes at room temperature.[5]
-
Filter the solid formed and wash it with hexane (50 mL).[5]
-
Dry the crude material under vacuum. The resulting product will be a mixture of the mono-ester, starting di-ester, and Ganciclovir, which will require further purification by column chromatography or preparative HPLC.[5]
Visualizations
Caption: Troubleshooting workflow for S, R-Isovalganciclovir synthesis.
Caption: Conceptual synthetic pathway for S, R-Isovalganciclovir.
References
- 1. Valganciclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
minimizing the formation of "S, R-Isovalganciclovir Impurity" during synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing the formation of the "S, R-Isovalganciclovir Impurity" during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the "this compound" and why is it a concern?
A: Isovalganciclovir is the L-valyl ester of isoganciclovir. During the esterification of the prochiral diol of the isoganciclovir precursor with L-valine (which has S stereochemistry), a new chiral center is created on the ganciclovir moiety. This results in the formation of two diastereomers: the desired (S, S)-Isovalganciclovir and the undesired (S, R)-Isovalganciclovir impurity. Controlling the diastereomeric ratio is critical as different diastereomers can have varied pharmacological activities and toxicological profiles, and regulatory guidelines require strict control over impurities.[1][2]
Q2: What are the primary chemical factors leading to the formation of the (S, R)-Isovalganciclovir impurity?
A: The formation of the (S, R)-diastereomer is primarily due to a lack of stereoselectivity during the esterification step. Several factors contribute to this:
-
Epimerization of L-Valine: The chiral center of the L-valine starting material can undergo epimerization (conversion from L to D configuration) under harsh reaction conditions. This is particularly noted with sterically hindered amino acids like valine, especially in polar solvents or at elevated temperatures.[3]
-
Mechanism of Coupling Reaction: The choice of coupling reagent and the presence of bases can influence the reaction pathway. Some reagents may lead to the formation of intermediates, such as oxazolones, which are prone to racemization.[4]
-
Reaction Conditions: High temperatures, prolonged reaction times, and the use of strong bases can increase the rate of epimerization and reduce the stereoselectivity of the coupling reaction.[3]
Q3: How can I minimize the formation of the (S, R)-impurity during the coupling reaction?
A: Minimizing the (S, R)-impurity requires careful control over the reaction conditions to favor the formation of the desired (S, S)-diastereomer. Key strategies include:
-
Temperature Control: Perform the coupling reaction at low temperatures (e.g., -15°C to 0°C) to suppress epimerization.[3]
-
Choice of Solvent: Use apolar solvents where possible, as polar solvents can sometimes facilitate epimerization. However, solubility of the reactants must be considered.[3]
-
Coupling Reagent Selection: Utilize coupling reagents and additives known to minimize racemization. Carbodiimides like Dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or 7-Azabenzotriazole (HOAt) are often preferred over reagents like EDC which can sometimes lead to higher epimerization rates.[3][4]
-
Base Selection: Use a non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA), and use it in stoichiometric amounts. Avoid strong bases that can abstract the alpha-proton of the amino acid.[4]
-
Pre-activation Time: Minimize the time the amino acid is in its "activated" state before reacting with the alcohol. Long pre-activation times can increase the risk of side reactions, including epimerization.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis.
Problem 1: My final product has a high percentage of the (S, R)-Isovalganciclovir impurity (>10%).
| Potential Cause | Recommended Solution |
| Reaction temperature was too high. | Lower the reaction temperature during the coupling step to a range of -15°C to 0°C. Low temperatures are known to suppress epimerization.[3] |
| Inappropriate coupling reagent or lack of additive. | Use a DCC/HOBt or DCC/HOAt coupling system. These additives are known to reduce the risk of racemization compared to using DCC alone.[4] |
| Use of a strong or nucleophilic base. | Switch to a non-nucleophilic, sterically hindered base like DIPEA. Ensure you are not using an excess of the base. |
| Polar solvent promoting epimerization. | If reactant solubility allows, experiment with less polar solvents like Dichloromethane (DCM) or a mixture of DCM and Dimethylformamide (DMF).[3] |
| L-Valine starting material has low chiral purity. | Verify the enantiomeric purity of your N-protected L-valine starting material before use. |
Problem 2: I am observing significant epimerization of my L-valine starting material.
| Potential Cause | Recommended Solution |
| Prolonged reaction time at elevated temperature. | Optimize the reaction to run at a lower temperature for a slightly longer duration, or find a catalyst system that allows for faster conversion at low temperatures. |
| The N-protecting group is not stable. | Ensure the protecting group (e.g., Cbz, Boc) is stable under the reaction conditions and is not being partially cleaved, which could expose the amine to side reactions. |
| Formation of oxazolone intermediate. | This is a known pathway for racemization. Using additives like HOBt or HOAt can help suppress the formation or reactivity of this intermediate, favoring the desired reaction pathway.[4] |
Data Presentation
Table 1: Influence of Reaction Parameters on Diastereomeric Ratio (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 25°C | 0°C | -15°C | Lower temperature significantly improves the (S,S) to (S,R) ratio. |
| Coupling Reagent | EDC | DCC | DCC/HOBt | The addition of HOBt minimizes side reactions and improves stereoselectivity. |
| Solvent | DMF | THF | DCM | Less polar solvents generally reduce the rate of epimerization.[3] |
| Base | Triethylamine | DIPEA | No Base (if applicable) | A sterically hindered base like DIPEA is preferred to minimize proton abstraction. |
| Resulting (S,S):(S,R) Ratio | 65:35 | 85:15 | >95:5 | A combination of optimized parameters is required for high diastereomeric purity. |
Note: The ratios presented are for illustrative purposes to demonstrate trends.
Experimental Protocols
Protocol 1: Recommended Stereoselective Esterification
This protocol outlines a general procedure for the esterification of a protected isoganciclovir precursor with N-Cbz-L-valine to minimize the formation of the (S,R)-diastereomer.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve the protected isoganciclovir precursor (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Addition of Reactants: Add N-Cbz-L-valine (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to -15°C using an appropriate cooling bath.
-
Coupling Agent Addition: Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the cooled mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at -15°C for 2 hours, then allow it to slowly warm to 0°C and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with a cold, dilute acid solution (e.g., 0.5 N HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Chiral HPLC Method for Diastereomer Separation
This method is designed to separate and quantify the (S, S)-Isovalganciclovir and the (S, R)-Isovalganciclovir impurity.
| Parameter | Condition |
| Column | Chiral Stationary Phase (CSP), e.g., Cellulose tris(3,5-dimethylphenylcarbamate) bonded to silica gel (e.g., Chiralcel® OD-H)[6] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) mixture (e.g., 80:20 v/v). The exact ratio may require optimization. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 0.5 mg/mL. |
Visualizations
Caption: Synthetic pathway illustrating the formation of both the desired (S, S) product and the (S, R) impurity.
Caption: Logical workflow for troubleshooting and minimizing the (S, R)-Isovalganciclovir impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 6. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Valganciclovir Diastereomers and Related Impurities
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of valganciclovir and its impurities, specifically addressing the co-elution of the (S,R)-Isovalganciclovir diastereomer with other related substances.
Frequently Asked Questions (FAQs)
Q1: What is "S, R-Isovalganciclovir Impurity" and why is its resolution important?
Valganciclovir is synthesized as a mixture of two diastereomers, (R,S)-valganciclovir and (S,S)-valganciclovir. The term "this compound" likely refers to one of the diastereomers of valganciclovir, which can be challenging to separate from the other diastereomer and from other process-related and degradation impurities. Accurate quantification of each diastereomer and any co-eluting impurities is critical for ensuring the quality, safety, and efficacy of the drug product, as regulatory bodies require strict control over isomeric and other impurities.
Q2: Which impurities commonly co-elute with valganciclovir diastereomers?
Several process-related impurities and degradation products can potentially co-elute with valganciclovir diastereomers. Based on forced degradation studies and impurity profiling, common impurities include:
-
Ganciclovir
-
Guanine
-
Bis Valine Ester
-
Monoacetoxyganciclovir
-
Methoxymethylguanine
The specific co-eluting impurity will depend on the synthetic route and the chromatographic conditions employed.
Q3: What are the initial steps to troubleshoot the co-elution of the (S,R)-Isovalganciclovir diastereomer?
When facing co-elution, a systematic approach to method optimization is recommended. The initial steps should focus on adjusting the primary parameters of your HPLC/UPLC method that influence selectivity. This troubleshooting workflow can be visualized as follows:
Caption: A stepwise workflow for troubleshooting co-elution issues.
Troubleshooting Guides
Guide 1: Optimizing the Stationary Phase (Column)
Problem: Poor resolution between the (S,R)-Isovalganciclovir diastereomer and a known impurity.
Solution: The choice of the stationary phase is critical for achieving selectivity. If you are experiencing co-elution, consider the following modifications:
-
Change Column Chemistry: If you are using a standard C18 column, switching to a different chemistry can alter the selectivity. Consider columns with different bonding technologies or end-capping. For instance, a phenyl-hexyl or a polar-embedded phase column can offer different retention mechanisms.
-
Particle Size and Column Dimensions: For improved efficiency and resolution, consider using a column with a smaller particle size (e.g., sub-2 µm for UPLC) or a longer column.
-
Chiral Stationary Phases: For challenging diastereomeric separations, a chiral column, such as one with a cellulose-tris(3,5-dichlorophenyl carbamate) stationary phase, may be necessary to achieve baseline resolution.[1]
Experimental Protocol: Column Screening
-
Prepare Stock Solutions: Prepare a mixed standard solution containing valganciclovir (and its diastereomers) and the co-eluting impurity at a known concentration.
-
Select a Range of Columns: Choose a set of columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Chiral).
-
Initial Mobile Phase: Start with a common mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.
-
Isocratic or Gradient Elution: Perform initial screening runs on each column using a generic gradient or isocratic method.
-
Evaluate Resolution: Compare the chromatograms from each column, focusing on the resolution between the peaks of interest.
-
Select the Best Candidate: Choose the column that provides the best initial separation for further method optimization.
Guide 2: Modifying the Mobile Phase
Problem: Co-elution persists after trying a different column.
Solution: The mobile phase composition plays a significant role in chromatographic selectivity.
-
Organic Modifier: Varying the organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol or using a ternary mixture of acetonitrile, methanol, and buffer.
-
pH of the Aqueous Phase: The ionization state of valganciclovir and its impurities can be manipulated by adjusting the pH of the mobile phase buffer. A systematic study of pH (e.g., in 0.5 unit increments) can reveal an optimal pH for separation. Phosphate buffers are commonly used, and the pH can be adjusted with orthophosphoric acid.[2][3]
-
Buffer Concentration: Changes in buffer concentration can influence peak shape and retention. Evaluate a range of buffer concentrations (e.g., 10 mM to 50 mM).
-
Ion-Pair Reagents: For highly polar compounds, adding an ion-pair reagent like hexane sulfonic acid to the mobile phase can improve retention and resolution.[4]
Experimental Protocol: Mobile Phase Optimization
-
Select the Best Column: Use the column that showed the most promise from the column screening.
-
pH Screening: Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0). Ensure the chosen pH is within the stable range for the column.
-
Organic Modifier Screening: For the optimal pH, prepare mobile phases with different organic modifiers (e.g., acetonitrile, methanol).
-
Analyze the Mixed Standard: Inject the mixed standard solution using each mobile phase composition.
-
Data Analysis: Evaluate the resolution, peak symmetry, and retention times.
Data Presentation: Comparison of Reported HPLC Methods
For your reference, the following table summarizes various HPLC methods that have been used for the analysis of valganciclovir and related substances. This data can guide your method development and troubleshooting efforts.
| Parameter | Method 1[2] | Method 2[3] | Method 3[5] | Method 4[6] |
| Column | Hypersil Gold C18 (250 x 4.6 mm, 5 µm) | Shimadzu C18 | Hypersil Gold C18 (250 x 4.6 mm, 5 µm) | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.01M KH2PO4 buffer (pH 5.0) (5:95 v/v) | Acetonitrile: 0.05% Orthophosphoric acid (20:80 v/v) | Acetonitrile: 0.01M KH2PO4 buffer (pH 5.0) (5:95 v/v) | 0.01M Sodium Dihydrogen Phosphate buffer (pH 5.0): Acetonitrile (60:40 v/v) |
| Flow Rate | 0.6 mL/min | 0.6 mL/min | 0.6 mL/min | 1.0 mL/min |
| Detection | 252 nm | 254 nm | 252 nm | 254 nm |
| Column Temp. | Ambient | Ambient | Not Specified | Not Specified |
Logical Relationship Diagram for Method Parameter Selection
The following diagram illustrates the logical relationship between different chromatographic parameters and their impact on the separation of valganciclovir and its impurities.
Caption: Interplay of chromatographic parameters for achieving optimal separation.
References
- 1. CN108267519B - HPLC detection method for valganciclovir hydrochloride intermediate hydrolysate isomer - Google Patents [patents.google.com]
- 2. akjournals.com [akjournals.com]
- 3. jpionline.org [jpionline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ejpmr.com [ejpmr.com]
addressing matrix effects in the analysis of "S, R-Isovalganciclovir Impurity"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of the "S, R-Isovalganciclovir Impurity."
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of the this compound.
Issue: Poor Peak Shape, Splitting, or Fronting
Poor peak shape for polar analytes like the this compound can be a significant issue.
-
Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration with a highly aqueous mobile phase can lead to peak distortion.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions. For reversed-phase chromatography of polar compounds, starting with 100% aqueous mobile phase may be necessary.[1]
-
-
Possible Cause 2: Injection Solvent Mismatch. Injecting the sample in a solvent significantly stronger (higher organic content) than the mobile phase can cause peak fronting and splitting.
-
Solution: Reconstitute the final sample extract in a solvent that is as close as possible in composition to the initial mobile phase.
-
-
Possible Cause 3: Autosampler Carryover. Residual organic solvent from autosampler wash steps can interfere with the injection, leading to peak shape issues.
-
Solution: Introduce an air gap between the sample and the wash solvent in the injection sequence. Ensure the needle is adequately rinsed with the aqueous mobile phase after any organic wash steps.[1]
-
Issue: Low Signal Intensity or High Signal Suppression
Significant signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis.
-
Possible Cause 1: Co-elution with Matrix Components. Endogenous matrix components, such as phospholipids, eluting at the same time as the analyte can compete for ionization, reducing the analyte's signal.
-
Solution 1: Optimize Chromatographic Separation. Adjust the gradient, mobile phase composition, or column chemistry to separate the this compound from interfering matrix components.
-
Solution 2: Enhance Sample Preparation. Implement more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix before injection. For valganciclovir and its metabolite, SPE has been shown to be more effective than protein precipitation or LLE.[2]
-
-
Possible Cause 2: Inefficient Ionization. The mobile phase composition may not be optimal for the ionization of the this compound.
-
Solution: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate, ammonium acetate) and pH levels to enhance the ionization efficiency of the target analyte. For valganciclovir and ganciclovir, a mobile phase of 10 mM ammonium acetate in 0.3% formic acid and acetonitrile has been used successfully.[2]
-
Issue: Poor Reproducibility and Accuracy
Inconsistent results are a hallmark of uncompensated matrix effects.
-
Possible Cause 1: Variable Matrix Effects Between Samples. The composition of the biological matrix can vary between different lots or patient samples, leading to inconsistent ion suppression or enhancement.
-
Solution 1: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS that co-elutes with the analyte is the most effective way to compensate for variable matrix effects, as it will be affected in the same way as the analyte. The use of deuterated internal standards for valganciclovir and ganciclovir has been shown to provide accurate results.[2]
-
Solution 2: Matrix-Matched Calibrators. Prepare calibration standards in the same biological matrix as the samples to be analyzed. This helps to mimic the matrix effects seen in the unknown samples.
-
-
Possible Cause 2: Inadequate Sample Cleanup. Insufficient removal of matrix components can lead to inconsistent results due to the variability of these components.
-
Solution: Re-evaluate and optimize the sample preparation method. Consider a more selective SPE sorbent or a multi-step cleanup process.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte by the co-eluting components of the sample matrix. In the context of LC-MS/MS analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3] For the this compound, which is often present at low levels, unaddressed matrix effects can lead to inaccurate and unreliable quantitative results, potentially impacting the safety and efficacy assessment of the drug product.
Q2: How can I qualitatively assess if my analysis is suffering from matrix effects?
A: A common method for the qualitative assessment of matrix effects is the post-column infusion experiment.[3] In this technique, a constant flow of a standard solution of the this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any suppression or enhancement of the constant analyte signal at the retention time of matrix components indicates the presence of matrix effects.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for a polar impurity like S, R-Isovalganciclovir?
A: For polar compounds in a biological matrix, the following sample preparation techniques are generally effective in reducing matrix effects:
-
Solid-Phase Extraction (SPE): This is often the most effective technique as it can provide a high degree of cleanup. Mixed-mode cation exchange cartridges have been successfully used for the extraction of the parent drug, valganciclovir, and its metabolite from plasma.[2]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective, but optimization of the extraction solvent is crucial for polar analytes.
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective at removing matrix components and often results in significant matrix effects.[2]
Q4: Can I use the same LC-MS/MS method for the this compound that I use for the parent drug, valganciclovir?
A: While the method for the parent drug is a good starting point, it will likely require optimization. Diastereomers can sometimes exhibit slightly different chromatographic behavior. It is crucial to validate the method specifically for the this compound to ensure adequate separation from other impurities and the parent drug, as well as to confirm that matrix effects are properly addressed for the impurity itself.
Q5: What is a matrix factor and how is it used to quantify matrix effects?
A: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[3]
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Regulatory guidelines often recommend evaluating the matrix factor in at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Valganciclovir and Ganciclovir
| Sample Preparation Method | Analyte | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| Solid-Phase Extraction (SPE) | Valganciclovir | >90 | <5 | [2] |
| Ganciclovir | >90 | <5 | [2] | |
| Protein Precipitation (PPT) | Valganciclovir | Lower and more variable | Higher | [2] |
| Ganciclovir | Lower and more variable | Higher | [2] | |
| Liquid-Liquid Extraction (LLE) | Valganciclovir | Lower and more variable | Higher | [2] |
| Ganciclovir | Lower and more variable | Higher | [2] |
Note: This data is for valganciclovir and ganciclovir and should be used as a guideline for the this compound.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
This protocol describes a quantitative assessment of matrix effects.
-
Prepare Blank Matrix Extracts: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using your established sample preparation method.
-
Prepare Neat Standard Solutions: Prepare standard solutions of the this compound in the reconstitution solvent at low and high concentrations corresponding to your quality control (QC) samples.
-
Prepare Post-Extraction Spiked Samples: Spike the blank matrix extracts from step 1 with the this compound standard solutions to achieve the same final concentrations as the neat standards.
-
Analyze Samples: Analyze the neat standard solutions and the post-extraction spiked samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Post-Extraction Spiked Sample) / (Mean Peak Area in Neat Standard Solution)
-
-
Calculate IS-Normalized Matrix Factor (if using an internal standard):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Assess Variability: Calculate the coefficient of variation (CV) of the matrix factors across the different matrix lots. A CV of ≤15% is generally considered acceptable.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from a validated method for valganciclovir and ganciclovir and serves as a starting point.[2]
-
Sample Pre-treatment: To 200 µL of plasma, add an appropriate internal standard and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonia in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
Visualizations
Caption: Mechanism of Ion Suppression in LC-MS.
Caption: Workflow for Evaluating and Mitigating Matrix Effects.
Caption: Decision Tree for Matrix Effect Mitigation Strategy.
References
Technical Support Center: Purification of S,R-Isovalganciclovir Impurity
Welcome to the technical support center for the purification of S,R-Isovalganciclovir Impurity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation and purification of this specific diastereomeric impurity.
Frequently Asked Questions (FAQs)
Q1: What is S,R-Isovalganciclovir Impurity and why is its purification important?
A1: S,R-Isovalganciclovir is a diastereomer of Valganciclovir, an antiviral prodrug of Ganciclovir. As a process-related impurity or a potential degradant, its presence in the final drug product must be carefully controlled to meet regulatory standards.[1] The purification of S,R-Isovalganciclovir is crucial for its identification, characterization, and for use as a reference standard in analytical methods to ensure the purity and safety of Valganciclovir drug products.
Q2: What are the main challenges in purifying S,R-Isovalganciclovir Impurity?
A2: The primary challenge lies in the separation of diastereomers. Diastereomers often have very similar physicochemical properties, making their separation difficult.[2][3] Achieving adequate resolution between the S,R- and R,R-isomers of Isovalganciclovir, as well as from the main Valganciclovir diastereomers, requires highly selective chromatographic techniques.
Q3: Which analytical techniques are recommended for identifying and quantifying S,R-Isovalganciclovir Impurity?
A3: High-Performance Liquid Chromatography (HPLC) is the most common technique.[4][5] Specifically, Reverse-Phase HPLC (RP-HPLC) with a C18 column is often used for the analysis of Valganciclovir and its impurities.[5] For the specific challenge of separating diastereomers, Chiral HPLC is highly recommended.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and quantification of unknown impurities.[7]
Q4: Can S,R-Isovalganciclovir Impurity be synthesized for use as a reference standard?
A4: Yes, the synthesis of various Valganciclovir-related impurities, including Isovalganciclovir, has been reported.[1] This allows for the generation of a reference standard for analytical method development and validation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparative HPLC purification of S,R-Isovalganciclovir Impurity.
Problem 1: Poor or No Separation of Diastereomers
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the diastereomers.
-
Significant peak tailing or fronting, obscuring the separation.[8][9]
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | The stationary phase is not providing enough selectivity. Consider switching to a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating enantiomers and diastereomers.[6][10] Alternatively, try a different type of reversed-phase column, such as a phenyl-hexyl or biphenyl phase, which can offer different selectivity. |
| Incorrect Mobile Phase Composition | The mobile phase is not optimal for resolving the diastereomers. Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol or vice-versa), as this can significantly alter selectivity.[2] Adjusting the pH of the aqueous portion of the mobile phase can also improve separation, especially for ionizable compounds. |
| Suboptimal Temperature | Column temperature can influence the separation of diastereomers. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.[11] |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or the concentration of the sample.[12] |
Problem 2: Low Yield and/or Purity of the Collected Fraction
Symptoms:
-
The amount of purified S,R-Isovalganciclovir is lower than expected.
-
The collected fraction contains significant amounts of other impurities or the other diastereomer.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Resolution | If the peaks are not baseline-separated, it is difficult to collect a pure fraction. Focus on improving the separation first (see Problem 1). |
| Incorrect Fraction Collection Parameters | The collection window may be set too wide, leading to the collection of adjacent impurities. Narrow the collection window around the target peak. Time-based fraction collection is common, but threshold-based collection can be more precise if the peak of interest is well-defined. |
| Sample Degradation | The impurity may be unstable under the chromatographic conditions. If the compound is known to be temperature-sensitive, consider using a column oven set to a lower temperature.[13] After collection, immediate cooling or lyophilization can help preserve the purified compound.[13] |
| Inefficient Post-Purification Processing | The process of removing the mobile phase (e.g., evaporation, lyophilization) can lead to sample loss. Ensure that the chosen method is suitable for the compound and that the equipment is functioning correctly.[13] |
Experimental Protocols
General Protocol for Preparative HPLC Purification of S,R-Isovalganciclovir Impurity
This protocol provides a general framework. The specific parameters will need to be optimized for your particular sample and HPLC system.
1. Analytical Method Development:
-
Before attempting a preparative separation, develop a robust analytical HPLC method to achieve baseline separation of the S,R- and R,R-Isovalganciclovir diastereomers.
-
Recommended Starting Conditions:
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based). A C18 column can be used for initial screening but may not provide sufficient resolution.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV at 254 nm.[5]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
2. Method Scaling to Preparative Chromatography:
-
Once a good analytical separation is achieved, scale the method to a preparative column with the same stationary phase.
-
Increase the column diameter and particle size for preparative scale.
-
Adjust the flow rate and injection volume proportionally to the column size.
3. Sample Preparation:
-
Dissolve the crude sample containing the S,R-Isovalganciclovir impurity in the mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion.
-
Filter the sample through a 0.45 µm filter before injection.
4. Purification Run:
-
Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the chromatogram and collect the fraction corresponding to the S,R-Isovalganciclovir peak.
5. Post-Purification Processing:
-
Analyze the collected fraction using the analytical HPLC method to confirm its purity.
-
Remove the mobile phase from the collected fraction, typically by rotary evaporation or lyophilization.
Visualizations
Caption: Workflow for the purification of S,R-Isovalganciclovir Impurity.
Caption: Troubleshooting logic for poor diastereomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. hplc.eu [hplc.eu]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
overcoming solubility issues of "S, R-Isovalganciclovir Impurity" in analytical solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with S,R-Isovalganciclovir Impurity during analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is S,R-Isovalganciclovir Impurity?
S,R-Isovalganciclovir is a process-related impurity of Valganciclovir, an antiviral medication.[1] It is a diastereomer of Valganciclovir, with the chemical name L-Valine, 3-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-2-hydroxypropyl ester.[2] Its molecular formula is C14H22N6O5, and it has a molecular weight of approximately 354.36 g/mol .[1][3] Accurate analysis and control of this and other impurities are crucial for ensuring the purity and safety of the final drug product.[1]
Q2: Why am I having trouble dissolving S,R-Isovalganciclovir Impurity in my analytical solvents?
Like many pharmaceutical compounds, S,R-Isovalganciclovir Impurity possesses a complex structure with both polar (amine, hydroxyl, purine ring) and non-polar (isovaleryl group) moieties. This can lead to poor solubility in common single-component analytical solvents. The crystal lattice energy of the solid form can also be high, making it difficult for solvent molecules to break it down. More than 40% of new chemical entities are poorly water-soluble, making this a common challenge in pharmaceutical analysis.[4]
Q3: What are the first steps I should take when encountering solubility issues?
The initial approach should involve a systematic screening of a range of solvents with varying polarities. Start with common solvents used in reverse-phase HPLC, such as water, methanol, and acetonitrile. If solubility is poor, expand the search to include other solvents like ethanol, isopropanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Gentle heating and sonication can also be attempted, but with caution to prevent degradation.
Q4: Can I use physical methods like sonication or heating to improve solubility?
Yes, these methods can be effective.
-
Sonication: Utilizes ultrasonic waves to break apart particle agglomerates, increasing the surface area available for dissolution.
-
Heating: Increases the kinetic energy of both the solvent and solute molecules, which can help overcome the energy barrier for dissolution. However, it is critical to first assess the thermal stability of the impurity. Forced degradation studies, which test stability under conditions like heat, acid, and base, are recommended to ensure that these methods do not degrade the analyte, leading to inaccurate quantification.[5]
Q5: How does pH adjustment affect the solubility of this impurity?
The S,R-Isovalganciclovir Impurity molecule has ionizable groups (an amino group and the purine ring). Adjusting the pH of the solvent can convert the neutral molecule into a more soluble salt form.[6]
-
Acidic pH: An acidic buffer (e.g., phosphate or acetate buffer at pH 2-4) will protonate the basic amino group, forming a positively charged species that is typically more soluble in aqueous media.
-
Basic pH: A basic buffer might deprotonate parts of the purine ring, but this is often less effective for solubility enhancement of amine-containing compounds. Always check for drug degradation when using pH modification, as chemical stability can be pH-dependent.[7][8]
Troubleshooting Guide for Solubility Issues
This guide addresses specific problems you may encounter during the analysis of S,R-Isovalganciclovir Impurity.
| Problem | Potential Cause(s) | Recommended Solutions & Strategies |
| Impurity is poorly soluble or insoluble in the initial analytical solvent (e.g., Methanol, Acetonitrile). | 1. Mismatch between solute and solvent polarity. 2. High crystal lattice energy of the impurity. | 1. Systematic Solvent Screening: Test a broader range of solvents (See Protocol 1). 2. Use Co-solvents: Prepare a binary or ternary mixture. Start with a small amount (5-10%) of a strong organic solvent like DMSO or DMF in your primary solvent (See Protocol 3).[9] 3. pH Adjustment: Use an acidic aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) as the solvent or as part of a co-solvent system (See Protocol 2).[6][10] |
| Impurity dissolves initially but precipitates out of solution over time. | 1. The solution is supersaturated and thermodynamically unstable. 2. Change in temperature or solvent composition (e.g., evaporation). | 1. Reduce Concentration: Prepare a more dilute stock solution. 2. Maintain Constant Temperature: Use a temperature-controlled autosampler if available. 3. Increase Co-solvent Percentage: Slightly increase the proportion of the stronger solvent (e.g., from 5% DMSO to 10% DMSO) to maintain solubility. 4. Filter Before Injection: Always filter samples just prior to injection to remove any precipitated particles that could damage the HPLC column.[11] |
| Inconsistent analytical results (e.g., poor peak area reproducibility). | 1. Incomplete dissolution of the impurity standard or sample. 2. Analyte degradation in the chosen solvent.[7] | 1. Confirm Complete Dissolution: Visually inspect the solution against a dark background to ensure no solid particles remain. Use sonication and vortexing to aid dissolution. 2. Perform a Solution Stability Study: Analyze the prepared solution at several time points (e.g., 0, 2, 4, 8, 24 hours) to check for degradation or precipitation. 3. Select an Appropriate Diluent: Ensure the diluent used for preparing standards is compatible with the mobile phase to prevent precipitation upon injection. |
| The impurity appears soluble, but chromatographic peak shape is poor (e.g., fronting or tailing). | 1. The sample diluent is too strong compared to the mobile phase, causing solvent effects. 2. On-column precipitation. | 1. Match Diluent to Mobile Phase: Ideally, the sample diluent should be the same as or weaker than the initial mobile phase composition. 2. Reduce Injection Volume: A smaller injection volume can mitigate strong solvent effects. 3. Re-evaluate Solubility: The compound may be precipitating at the head of the column where it first mixes with the mobile phase. A slight increase in the organic content of the initial mobile phase may help. |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving solubility issues with S,R-Isovalganciclovir Impurity.
Caption: A flowchart for systematically troubleshooting solubility issues.
Data Management
Since specific solubility data for S,R-Isovalganciclovir Impurity is not widely published, it must be determined experimentally. Use the following table to record and compare your results from solvent screening.
Table 1: Solvent Screening Template for S,R-Isovalganciclovir Impurity
| Solvent/Solvent System | Temperature (°C) | Method (Vortex, Sonicate, Heat) | Observation (Insoluble, Partially Soluble, Soluble) | Approximate Solubility (mg/mL) | Stability Notes (Precipitation, Color Change) |
|---|---|---|---|---|---|
| Water | 25 | Vortex (2 min) | |||
| Methanol | 25 | Vortex (2 min) | |||
| Acetonitrile | 25 | Vortex (2 min) | |||
| Isopropanol | 25 | Vortex (2 min) | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Vortex (2 min) | |||
| 0.1% Formic Acid in Water | 25 | Sonicate (5 min) | |||
| 50:50 Acetonitrile:Water | 25 | Sonicate (5 min) | |||
| 90:10 Water:DMSO | 25 | Sonicate (5 min) |
| Add other tested systems | | | | | |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single or binary solvent system for dissolving S,R-Isovalganciclovir Impurity.
Materials:
-
S,R-Isovalganciclovir Impurity standard
-
Vials (e.g., 2 mL glass vials)
-
Analytical balance
-
Solvents: Water (HPLC-grade), Methanol, Acetonitrile, Isopropanol, DMSO, DMF
-
Vortex mixer, Sonicator
Methodology:
-
Weigh approximately 1 mg of the impurity into separate, labeled vials.
-
To the first vial, add 100 µL of the first solvent to be tested (e.g., Water). This creates an initial target concentration of 10 mg/mL.
-
Vortex the vial for 30 seconds, then sonicate for 2 minutes.
-
Visually inspect for undissolved material. If fully dissolved, the solubility is ≥10 mg/mL.
-
If not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, target concentration 5 mg/mL). Repeat step 3.
-
Continue this stepwise dilution (to 1 mg/mL, 0.5 mg/mL, etc.) until the material is fully dissolved. Record the concentration at which dissolution occurs.
-
Repeat steps 2-6 for each solvent to be tested.
-
Log all observations in a table similar to Table 1.
Protocol 2: pH Modification and Buffer Selection
Objective: To evaluate the effect of acidic pH on the solubility of the impurity.
Materials:
-
S,R-Isovalganciclovir Impurity standard
-
Pre-prepared aqueous buffers (e.g., 0.1 M potassium phosphate at pH 2.5, 0.1% formic acid in water, 0.1% trifluoroacetic acid in water)
-
pH meter
Methodology:
-
Follow the same stepwise procedure as in Protocol 1, but use the prepared acidic buffers as the solvent.
-
Start by weighing ~1 mg of the impurity into a vial.
-
Add the acidic buffer stepwise (100 µL, 200 µL, etc.), with vortexing and sonication at each step, until dissolution is achieved.
-
Record the final concentration and observe the solution for 1-2 hours to check for any precipitation or signs of degradation (e.g., color change).
-
This protocol helps identify a suitable aqueous component for an HPLC mobile phase or sample diluent.
Sample Preparation Workflow for HPLC Analysis
The following diagram illustrates a robust workflow for preparing the impurity standard for HPLC analysis, incorporating solubility enhancement steps.
Caption: Experimental workflow for preparing poorly soluble impurity standards.
References
- 1. Valganciclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Isovalganciclovir | C14H22N6O5 | CID 145722635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 6. wjbphs.com [wjbphs.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ijpbr.in [ijpbr.in]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Robust Quantification of "S, R-Isovalganciclovir Impurity"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the robust quantification of the S, R-Isovalganciclovir impurity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying the this compound?
A1: The most common and recommended technique is Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2] This method has been successfully employed for the separation and analysis of Valganciclovir and its impurities.[1][2]
Q2: What type of HPLC column is suitable for this analysis?
A2: A C18 column is the most frequently used stationary phase for the separation of Valganciclovir and its related substances, including diastereomers.[2][3] Columns such as a Zorbax SB C18 or a Shimadzu C18 have been reported in relevant literature.[2][3]
Q3: What are the typical mobile phase compositions used for the separation?
A3: Mobile phases typically consist of a buffer and an organic modifier. Common buffers include ammonium phosphate monobasic or orthophosphoric acid solutions, and the organic modifier is often methanol or acetonitrile.[2][3] The ratio of buffer to organic modifier is critical for achieving optimal separation of the diastereomers.
Q4: At what wavelength should I set the UV detector?
A4: A detection wavelength of 254 nm is commonly used for the analysis of Valganciclovir and its impurities.[2][3]
Q5: What are the critical parameters to consider for method validation?
A5: According to ICH guidelines, method validation should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of the this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between S, R-Isovalganciclovir and other peaks (e.g., Valganciclovir diastereomers) | 1. Inappropriate mobile phase composition. 2. Suboptimal column temperature. 3. Column degradation. | 1. Adjust the mobile phase ratio (buffer:organic modifier). A gradient elution may be necessary. 2. Optimize the column temperature; sometimes a slight change can significantly impact resolution. 3. Replace the column with a new one of the same type. |
| Peak tailing for the S, R-Isovalganciclovir peak | 1. Silanol interactions with the analyte. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a highly deactivated (end-capped) C18 column. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Air bubbles in the pump or detector. 4. Column not properly equilibrated. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and purge the HPLC system. 4. Equilibrate the column with the mobile phase for a sufficient time before injection. |
| Low sensitivity or poor peak response | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector lamp issue. | 1. Ensure the detector is set to the optimal wavelength (e.g., 254 nm). 2. Concentrate the sample or increase the injection volume (while monitoring for overload). 3. Check the detector lamp's energy and replace if necessary. |
| Baseline noise or drift | 1. Contaminated mobile phase or column. 2. Leaks in the system. 3. Detector cell contamination. | 1. Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent. 2. Check all fittings for leaks. 3. Flush the detector cell with an appropriate solvent. |
Quantitative Data Summary
The following tables summarize typical validation parameters for a robust HPLC method for impurity quantification. The values provided are illustrative and should be established for your specific method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | LOQ to 150% of specification limit |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Precision
| Level | Accuracy (% Recovery) | Precision (% RSD) |
| 50% | 98.0 - 102.0% | ≤ 5.0% |
| 100% | 98.0 - 102.0% | ≤ 2.0% |
| 150% | 98.0 - 102.0% | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (illustrative) |
| Limit of Detection (LOD) | ~0.01% of nominal concentration |
| Limit of Quantitation (LOQ) | ~0.03% of nominal concentration |
Experimental Protocols
Detailed Methodology for RP-HPLC Quantification of this compound
This protocol is a comprehensive guide based on established methods for Valganciclovir and its impurities. Method optimization and validation are required for specific laboratory conditions.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Zorbax SB C18, 4.6 x 250 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 20 mM Ammonium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 50 50 26 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 35 minutes.
3. Preparation of Solutions:
-
Diluent: Mobile Phase A and Methanol in a 90:10 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of S, R-Isovalganciclovir reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Valganciclovir drug substance or product in the diluent to a suitable concentration.
4. System Suitability:
-
Inject the standard solution six times.
-
Calculate the tailing factor, theoretical plates, and the relative standard deviation (%RSD) of the peak areas.
-
The results should meet the acceptance criteria outlined in Table 1.
5. Analysis Procedure:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Identify the S, R-Isovalganciclovir peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the peak area response and the concentration of the standard.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for addressing poor peak resolution issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for S, R-Isovalganciclovir Impurity in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of methods intended to quantify S, R-Isovalganciclovir, a known impurity of the antiviral drug Valganciclovir. The procedures and data presented are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, regulatory compliance, and robust analytical lifecycle management.[1][2][3]
Introduction to Impurity Profiling and ICH Guidelines
Valganciclovir is a prodrug of Ganciclovir, widely used for treating cytomegalovirus (CMV) infections.[4] During its synthesis or upon storage, various impurities, including diastereomers like S, R-Isovalganciclovir, can arise.[4] Rigorous analytical testing is essential to ensure that the levels of such impurities are within acceptable limits, safeguarding patient safety. The ICH guidelines provide a harmonized framework for validating analytical procedures, demonstrating that a method is suitable for its intended purpose.[2][3]
The validation process involves evaluating a series of performance characteristics, including specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation).[1][5] This guide will compare two common analytical techniques, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of S, R-Isovalganciclovir.
Logical Relationship of Valganciclovir and Its Impurities
The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), its active form, and the specified impurity.
Caption: Relationship between Valganciclovir, its active metabolite, and the S, R-Isovalganciclovir impurity.
Comparison of Analytical Methods: RP-HPLC vs. LC-MS
Both RP-HPLC with UV detection and LC-MS are powerful techniques for impurity profiling. The choice of method depends on the specific requirements of the analysis, such as required sensitivity and the need for structural confirmation.
| Feature | RP-HPLC with UV Detection | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Good, based on chromatographic resolution. Peak purity can be assessed with a PDA detector.[6] | Excellent, provides mass information for definitive identification.[7] |
| Sensitivity (LOQ) | Typically in the parts-per-million (ppm) or µg/mL range.[8] | Highly sensitive, often in the parts-per-billion (ppb) or ng/mL range.[9][10] |
| Quantitative Accuracy | High, well-established for quantitative analysis. | High, but can be subject to matrix effects. Use of isotopic internal standards is recommended.[11] |
| Instrumentation | Widely available in QC laboratories. | More specialized and expensive instrumentation. |
| Application | Ideal for routine quality control, release testing, and stability studies.[12] | Best suited for impurity identification, structural elucidation, and trace-level quantification.[7] |
ICH Validation Parameters: A Summary for Impurity Quantification
The following table summarizes the key validation parameters and typical acceptance criteria for an analytical method designed to quantify pharmaceutical impurities like S, R-Isovalganciclovir, based on ICH Q2(R2) guidelines.[1][2]
| Validation Parameter | Purpose | Typical Acceptance Criteria for Impurity Methods |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradants).[3] | The peak for S, R-Isovalganciclovir should be well-resolved from other peaks. No interference from blank or placebo at the retention time of the impurity. Peak purity should pass.[12] |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the method's response. | Correlation coefficient (r²) ≥ 0.995 over a range from the reporting limit to at least 120% of the specification limit.[13] |
| Accuracy | To demonstrate the closeness of the test results to the true value. | Percent recovery typically between 80.0% and 120.0% for impurities, assessed by spiking the impurity at multiple levels (e.g., 3 levels, 3 replicates each).[14][15] |
| Precision (Repeatability & Intermediate) | To demonstrate the degree of scatter between a series of measurements under the same (repeatability) and different (intermediate) conditions. | Repeatability: Relative Standard Deviation (%RSD) ≤ 5.0%. Intermediate Precision: %RSD should meet predefined criteria, demonstrating consistency across different days, analysts, or equipment.[1] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision at the LOQ should be demonstrated (e.g., %RSD ≤ 10%).[14] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on resolution or quantitation when parameters like mobile phase pH (±0.2), column temperature (±5°C), or flow rate (±10%) are varied.[16] |
Experimental Protocols
Representative RP-HPLC Method Protocol for Valganciclovir Impurities
This protocol is a composite representation based on several validated methods for Valganciclovir and its related substances.[8][12][16]
1. Chromatographic Conditions:
-
Column: Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[12]
-
Mobile Phase A: 0.01M Ammonium Phosphate Monobasic buffer, pH adjusted to 5.0.[12][16]
-
Mobile Phase B: Acetonitrile or Methanol.[12]
-
Gradient Program: A multi-step gradient may be required to separate all impurities effectively. For example:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25.1-30 min: Return to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile is commonly used.
-
Standard Solution: Prepare a stock solution of S, R-Isovalganciclovir reference standard in diluent. Further dilute to a concentration at the specification limit (e.g., 0.15% of the nominal test concentration of Valganciclovir).
-
Test Sample Preparation: Accurately weigh and dissolve the Valganciclovir drug substance or product in the diluent to achieve a final concentration (e.g., 1.0 mg/mL).
3. Validation Experiments:
-
Specificity: Inject diluent, placebo (for drug product), a solution of Valganciclovir API, and a spiked solution containing Valganciclovir and all known impurities, including S, R-Isovalganciclovir.
-
Linearity: Prepare a series of at least five concentrations of S, R-Isovalganciclovir ranging from the LOQ to 120% of the specification limit.
-
Accuracy: Prepare the drug substance/product sample spiked with S, R-Isovalganciclovir at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability): Analyze six separate preparations of the test sample spiked with S, R-Isovalganciclovir at the 100% specification level.
-
LOQ/LOD: Determine by serial dilution of the standard solution and injection, calculating the signal-to-noise ratio.
Analytical Method Validation Workflow
The following diagram outlines the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation as per ICH guidelines.
Conclusion
The validation of analytical methods for impurities such as S, R-Isovalganciclovir is a critical activity in pharmaceutical development and quality control. A well-validated RP-HPLC method is robust and suitable for routine analysis in a QC environment. For instances requiring higher sensitivity or definitive identification, an LC-MS method offers superior performance. By adhering to the principles outlined in ICH Q2(R2), researchers can ensure that their analytical data is reliable, reproducible, and compliant with global regulatory standards, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Valganciclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. database.ich.org [database.ich.org]
- 6. rroij.com [rroij.com]
- 7. veeprho.com [veeprho.com]
- 8. jpionline.org [jpionline.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsr.com [ijpsr.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. akjournals.com [akjournals.com]
comparative analysis of "S, R-Isovalganciclovir Impurity" and other Valganciclovir diastereomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the diastereomers of Valganciclovir and a significant process-related impurity, S, R-Isovalganciclovir. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Valganciclovir-based antiviral therapies.
Valganciclovir, a prodrug of Ganciclovir, is a critical medication for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. As a chiral molecule, Valganciclovir exists as a mixture of diastereomers. The control of these diastereomers and related impurities is paramount to ensure the safety and efficacy of the final drug product. This guide will delve into the physicochemical properties, analytical separation, and potential biological implications of the S, R-Isovalganciclovir impurity in comparison to the active Valganciclovir diastereomers.
Physicochemical Properties
A fundamental aspect of drug development and quality control is the characterization of the physicochemical properties of the active pharmaceutical ingredient (API) and its impurities. The following table summarizes the available data for Valganciclovir and its diastereomeric impurity.
| Property | Valganciclovir Hydrochloride | This compound | Other Valganciclovir Diastereomers (as part of the mixture) |
| Molecular Formula | C₁₄H₂₃ClN₆O₅ | C₁₄H₂₂N₆O₅ | C₁₄H₂₂N₆O₅ |
| Molecular Weight | 390.82 g/mol | 354.36 g/mol | 354.36 g/mol |
| CAS Number | 175865-59-5 | 1356847-27-2 | Not applicable (mixture) |
| pKa | 7.6[1][2] | Data not publicly available | 7.6 (for the mixture)[1][2] |
| Aqueous Solubility | 70 mg/mL at 25°C, pH 7.0; >200 mg/mL in the pH range of 4-6[2] | Data not publicly available | High solubility in aqueous solutions |
| Appearance | White to off-white crystalline powder | Presumed to be a solid | White to off-white crystalline powder |
Note: Experimental data for the this compound is limited in publicly accessible literature. The information provided is based on available data from chemical suppliers and databases. Further experimental characterization is recommended for a comprehensive understanding.
Experimental Protocols
Effective separation and characterization of diastereomers are crucial for quality control. Below are detailed experimental protocols for the analysis of Valganciclovir and its impurities.
2.1. Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
This method is designed for the effective separation of Valganciclovir diastereomers and the this compound.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose-tris(3,5-dimethylphenylcarbamate) or amylose-tris(3,5-dimethylphenylcarbamate), is recommended for optimal separation of stereoisomers.
-
Mobile Phase: A mixture of n-hexane, ethanol, and a small percentage of a basic modifier like diethylamine is often effective for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation of all diastereomers. A starting point could be a ratio of 80:20 (n-hexane:ethanol) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: The system suitability should be established by injecting a standard mixture containing all relevant diastereomers. The resolution between adjacent peaks should be greater than 1.5.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of diastereomers.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for Valganciclovir and its impurities.
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants, which will differ slightly between diastereomers.
-
¹³C NMR: To identify the carbon skeleton and observe differences in chemical shifts for the chiral centers and adjacent carbons.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity and definitively assign all proton and carbon signals.
-
NOESY/ROESY: To determine the through-space proximity of protons, which can help to confirm the relative stereochemistry of the diastereomers.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.6 mL of the deuterated solvent.
2.3. In Vitro Antiviral Activity Assay
To assess the biological activity of the this compound, a cell-based antiviral assay can be performed.
-
Cell Line: Human foreskin fibroblasts (HFFs) are commonly used for CMV infectivity studies.
-
Virus: A laboratory strain of human cytomegalovirus (HCMV), such as AD169, can be used.
-
Method:
-
Seed HFFs in 96-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds (Valganciclovir diastereomers and the this compound) and a positive control (Ganciclovir).
-
Infect the HFF monolayers with HCMV at a predetermined multiplicity of infection (MOI).
-
After a short incubation period, remove the virus inoculum and add the media containing the different concentrations of the test compounds.
-
Incubate the plates for a period of 7-10 days, or until cytopathic effect (CPE) is observed in the untreated virus-infected control wells.
-
Assess the antiviral activity by measuring the reduction in viral replication, which can be quantified by methods such as plaque reduction assay, quantitative PCR (qPCR) for viral DNA, or an ELISA for a viral antigen.
-
The 50% effective concentration (EC₅₀) for each compound is then calculated.
-
Signaling Pathway and Experimental Workflow
3.1. Mechanism of Action of Valganciclovir
Valganciclovir is a prodrug that is converted to Ganciclovir, which then undergoes phosphorylation to its active triphosphate form. This active form inhibits viral DNA polymerase, thereby halting viral replication.
Caption: Mechanism of action of Valganciclovir.
3.2. Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification, isolation, and characterization of a diastereomeric impurity like S, R-Isovalganciclovir.
Caption: Experimental workflow for impurity analysis.
Discussion and Conclusion
The S, R-Isovalganciclovir is a positional isomer of the active Valganciclovir diastereomers, where the valyl ester group is attached to a different hydroxyl group of the Ganciclovir moiety. This structural difference can potentially impact its physicochemical properties and biological activity.
-
Physicochemical Impact: While experimental data is limited, it is plausible that the change in the ester position could affect properties such as solubility and crystal packing. These differences could have implications for formulation development and stability.
-
Analytical Challenges: The presence of multiple diastereomers necessitates the use of high-resolution chiral separation techniques, such as chiral HPLC, to ensure accurate quantification and control of each stereoisomer.
-
Biological Activity: It is hypothesized that the this compound, being a different prodrug of Ganciclovir, may still be converted to the active Ganciclovir in vivo. However, the rate and extent of this conversion by intestinal and hepatic esterases could differ from that of the intended Valganciclovir diastereomers. A slower or less efficient conversion would likely result in reduced antiviral potency. Direct in vitro testing is essential to confirm its biological activity profile.
References
A Comparative Analysis of the Biological Activity of S,R-Isovalganciclovir Impurity and its R,S-Isomer
For Researchers, Scientists, and Drug Development Professionals
Valganciclovir, a prodrug of the potent antiviral agent ganciclovir, is a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. As a valyl ester of ganciclovir, valganciclovir exists as a mixture of two diastereomers, the S,R and R,S-isomers, arising from the chiral center in the valine moiety. While both are rapidly hydrolyzed in vivo to ganciclovir, understanding the distinct biological profiles of these isomers and their related impurities is paramount for optimizing therapeutic efficacy and ensuring drug safety. This guide provides a comparative overview of the biological activity of the "S,R-Isovalganciclovir Impurity" and its corresponding "R,S-isomer," supported by available data and detailed experimental protocols.
Executive Summary
While direct comparative studies on the biological activity of isolated S,R- and R,S-isomers of isovalganciclovir are limited in publicly available literature, the fundamental understanding of valganciclovir's mechanism of action allows for informed inferences. Both isomers are prodrugs that are enzymatically converted to ganciclovir. The antiviral activity and cytotoxicity are therefore primarily attributable to the active metabolite, ganciclovir. However, subtle differences in the rate of enzymatic conversion could potentially lead to variations in their pharmacokinetic and pharmacodynamic profiles.
Data Presentation
Due to the scarcity of direct comparative experimental data for the isolated isomers of isovalganciclovir, the following table presents a hypothetical structure for data presentation, which can be populated as such information becomes available through dedicated research.
| Parameter | S,R-Isovalganciclovir Impurity | R,S-Isovalganciclovir | Ganciclovir (Reference) |
| Antiviral Activity (Anti-CMV) | |||
| IC50 (µM) | Data not available | Data not available | Reported values vary |
| Cytotoxicity (e.g., in MRC-5 cells) | |||
| CC50 (µM) | Data not available | Data not available | Reported values vary |
| Selectivity Index (SI = CC50/IC50) | Data not available | Data not available | Dependent on IC50/CC50 |
| Enzymatic Hydrolysis Rate | |||
| (Relative to R,S-isomer) | Data not available | Data not available | Not Applicable |
IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values for ganciclovir vary depending on the specific CMV strain and cell line used in the assay.
Mechanism of Action: A Shared Pathway
Both the S,R- and R,S-isomers of isovalganciclovir are anticipated to follow the same metabolic and mechanistic pathway as valganciclovir to exert their antiviral effect. This pathway is initiated by in vivo hydrolysis and culminates in the inhibition of viral DNA synthesis.
Caption: Mechanism of action for valganciclovir isomers.
Experimental Protocols
To facilitate research in this area, detailed protocols for key experiments are provided below. These standardized methods are essential for generating reliable and comparable data on the biological activities of the S,R- and R,S-isovalganciclovir isomers.
Antiviral Activity Assessment: Plaque Reduction Assay (PRA)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Human foreskin fibroblast (HFF) or MRC-5 cells
-
Human Cytomegalovirus (HCMV) strain (e.g., AD169)
-
Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (S,R- and R,S-Isovalganciclovir)
-
Ganciclovir (positive control)
-
SeaPlaque Agarose
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed HFF or MRC-5 cells in 6-well plates and grow to confluence.
-
Virus Inoculation: Aspirate the growth medium and infect the cell monolayers with HCMV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Compound Treatment: After a 90-minute adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compounds mixed with 0.5% SeaPlaque Agarose.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Plaque Reduction Assay.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Human lung fibroblast (MRC-5) or other relevant cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with FBS
-
Test compounds (S,R- and R,S-Isovalganciclovir)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate for a period that reflects the duration of the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The biological activity of the S,R- and R,S-isomers of isovalganciclovir is intrinsically linked to their conversion to ganciclovir. While they are expected to share the same mechanism of action, potential differences in their enzymatic hydrolysis rates could influence their overall therapeutic profile. Further research is critically needed to isolate these isomers and perform direct comparative studies on their antiviral efficacy and cytotoxicity. Such studies will provide invaluable data for the pharmaceutical industry in the context of impurity profiling, drug formulation, and ensuring the consistent clinical performance of valganciclovir. The experimental protocols outlined in this guide provide a framework for conducting these essential investigations.
A Comprehensive Guide to Impurity Profiling of Valganciclovir and the Identification of S, R-Isovalganciclovir
For Researchers, Scientists, and Drug Development Professionals
Valganciclovir, an antiviral prodrug of Ganciclovir, is a critical medication in the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. Ensuring the purity and safety of Valganciclovir hydrochloride, the active pharmaceutical ingredient (API), is paramount. This guide provides a comparative overview of analytical methodologies for impurity profiling of Valganciclovir, with a special focus on the identification and quantification of the diastereomeric impurity, S, R-Isovalganciclovir.
Understanding Valganciclovir and its Impurities
Valganciclovir is synthesized as a mixture of two diastereomers, (R)- and (S)-valyl esters of Ganciclovir. During its synthesis and storage, various process-related and degradation impurities can arise. One of the key impurities is Isovalganciclovir, which is a positional isomer where the valyl group is attached to a different hydroxyl group of the Ganciclovir molecule. The specific diastereomer, (S,R)-Isovalganciclovir, is a critical impurity to monitor and control. Other significant impurities include Ganciclovir, Guanine, Bis Valine Ester, Methoxymethylguanine, and Monoacetoxyganciclovir.[1]
Forced degradation studies are essential to understand the stability of Valganciclovir and to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[2] These studies have shown that Valganciclovir is susceptible to degradation, particularly in acidic and basic conditions, leading to the formation of Ganciclovir and other related substances.[2][3]
Comparative Analysis of Analytical Methods
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of Valganciclovir and its impurities.[4][5] Several RP-HPLC methods have been developed and validated for this purpose, each with its own set of chromatographic conditions. A comparison of representative methods is presented below.
Table 1: Comparison of RP-HPLC Methods for Valganciclovir Impurity Profiling
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Shimadzu C18 | Zorbax SB C18 | Phenomenex Gemini-NX C18 |
| Mobile Phase | Acetonitrile: 0.05% Orthophosphoric Acid (20:80 v/v)[4] | Gradient of Ammonium Phosphate Monobasic buffer and Methanol[1] | Sodium Citrate buffer: Methanol (40:60 v/v)[6] |
| Flow Rate | 0.6 mL/min[4] | Not Specified | 1.0 mL/min[6] |
| Detection | UV at 254 nm[4] | UV at 254 nm[1] | UV at 254 nm[6] |
| Retention Time of Valganciclovir | 3.761 min[4] | Not Specified | 2.18 ± 0.5 min[6] |
The choice of the analytical method depends on the specific requirements of the analysis, such as the desired resolution between different impurities and the overall run time. For the unequivocal identification of impurities, especially in the case of isomers like S, R-Isovalganciclovir, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[7][8]
Quantitative Data from Impurity Profiling
The following table summarizes typical retention time data for Valganciclovir and its key impurities obtained from a validated RP-HPLC method. It is important to note that retention times can vary depending on the specific chromatographic conditions.
Table 2: Retention Times of Valganciclovir and its Impurities
| Compound | Retention Time (min) |
| Guanine | ~3.0 |
| Ganciclovir | ~3.8 |
| Methoxymethylguanine | ~6.7 |
| Valganciclovir (Diastereomer 1) | ~7.4 |
| Valganciclovir (Diastereomer 2) | ~8.0 |
| Ganciclovir 1-N-methylvaline ester (Diastereomer 1) | ~8.8 |
| Ganciclovir 1-N-methylvaline ester (Diastereomer 2) | ~9.7 |
| Monoacetoxyganciclovir | ~10.5 |
Data compiled from a representative HPLC method described in a patent for Valganciclovir hydrochloride impurity analysis.[9]
Experimental Protocols
A detailed experimental protocol for a validated RP-HPLC method for the determination of Valganciclovir and its impurities is provided below.
A. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of 0.05% Orthophosphoric acid in water and Acetonitrile in the ratio of 80:20 (v/v).[4]
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh about 10 mg of Valganciclovir reference standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]
-
Working Standard Solution Preparation (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.[4]
-
Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Valganciclovir into a 10 mL volumetric flask. Add about 7 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon filter.[5]
B. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Shimadzu C18 (250 mm x 4.6 mm, 5 µm).[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient.[4]
C. Procedure
-
Inject the blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solution and record the peak area and retention time.
-
Inject the sample solution and record the peak area and retention time.
-
Calculate the percentage of impurities in the sample using the following formula:
% Impurity = (Area of Impurity / Total Area of all peaks) x 100
Visualizing the Impurity Profiling Workflow and Logical Relationships
To better understand the process of impurity profiling and the relationships between the different components, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Valganciclovir impurity profiling.
Caption: Logical relationships in Valganciclovir impurity analysis.
This guide provides a foundational understanding of the impurity profiling of Valganciclovir, with a focus on the identification of S, R-Isovalganciclovir. For further in-depth analysis and method development, it is recommended to consult the referenced scientific literature and pharmacopeial monographs.
References
- 1. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 2. rroij.com [rroij.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. jpionline.org [jpionline.org]
- 5. ijnrd.org [ijnrd.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104749286A - Valganciclovir hydrochloride impurity analytical detecting method - Google Patents [patents.google.com]
A Comparative Guide to the Analysis of S, R-Isovalganciclovir Impurity in Valganciclovir
This guide provides a comprehensive literature review of analytical methodologies for the identification and quantification of impurities in valganciclovir, with a specific focus on the diastereomeric impurity, S, R-Isovalganciclovir. The information is intended for researchers, scientists, and drug development professionals to facilitate the development and validation of robust analytical methods for quality control of valganciclovir.
Valganciclovir, an antiviral prodrug of ganciclovir, is inherently a mixture of two diastereomers. Its synthesis and degradation can lead to the formation of several process-related and degradation impurities, including Isovalganciclovir, which also exists as diastereomers. The specific impurity, (S, R)-Isovalganciclovir, has been identified as a potential impurity in valganciclovir. This guide summarizes the analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), used for the separation and quantification of valganciclovir and its related substances, which are applicable to the analysis of the S, R-Isovalganciclovir impurity.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the experimental conditions from various studies on the analysis of valganciclovir and its impurities. These methods provide a foundation for developing a specific protocol for the this compound.
Table 1: HPLC Methods for Valganciclovir and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB C18 | Phenomenex Gemini 5μ C18 (2) 100A | Shimadzu C18 |
| Dimensions | - | 250 x 4.60mm, 5 μ | - |
| Mobile Phase | Gradient: Ammonium Phosphate Monobasic buffer and Methanol | Isocratic: 0.01M sodium dihydrogen phosphate buffer (pH 5.0) and Acetonitrile (60:40 v/v) | Isocratic: 0.05% orthophosphoric acid and Acetonitrile (80:20 v/v) |
| Flow Rate | - | 1.0 mL/min | 0.6 mL/min |
| Detection (UV) | 254 nm | 254 nm | 254 nm |
| Reported Impurities | Ganciclovir, Guanine, Bis Valine Ester, Methoxymethylguanine, Monoacetoxyganciclovir | Degradation products from forced degradation studies | Degradation products from forced degradation studies |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 2-12 μg/ml | 0.1-100 µg/mL |
| Regression Coefficient (R²) | 0.9996 | 0.9993 |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 to 102.0% | 99.43% |
| Precision (%RSD) | < 2% | < 2% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative experimental protocols derived from the literature for the analysis of valganciclovir and its impurities.
Protocol 1: RP-HPLC for Impurity Profiling [Based on Method 1]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a solution of Ammonium Phosphate Monobasic in water.
-
Mobile Phase B: HPLC grade Methanol.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB C18.
-
Detector: UV at 254 nm.
-
A gradient elution program is utilized, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to facilitate the separation of impurities with different polarities.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the valganciclovir sample in a suitable diluent (e.g., a mixture of the initial mobile phase).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the impurities based on their retention times and peak areas relative to a reference standard.
-
Protocol 2: Stability-Indicating RP-HPLC Method [Based on Method 2]
-
Preparation of Mobile Phase:
-
Prepare a 0.01M solution of sodium dihydrogen phosphate and adjust the pH to 5.0.
-
Mix the buffer with Acetonitrile in a 60:40 (v/v) ratio.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Gemini 5μ C18 (2) 100A (250 x 4.60mm, 5 μ).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Forced Degradation Studies:
-
Subject the valganciclovir drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress as per ICH guidelines.
-
Prepare samples of the stressed material for HPLC analysis.
-
-
Analysis:
-
Inject both the unstressed and stressed samples.
-
The method should demonstrate specificity by resolving the main drug peak from all degradation product peaks.
-
Mandatory Visualization
Workflow for Valganciclovir Impurity Analysis
Caption: A typical workflow for the identification and quantification of impurities in valganciclovir using RP-HPLC.
Signaling Pathway of Valganciclovir Action
Caption: The metabolic activation pathway of valganciclovir to its active form, ganciclovir triphosphate.
Safety Operating Guide
Navigating the Disposal of S, R-Isovalganciclovir Impurity: A Guide for Laboratory Professionals
The primary strategy for managing laboratory waste involves a hierarchy of practices: pollution prevention, source reduction, reuse or redistribution, treatment and recycling, and finally, disposal.[1] When direct reuse or recycling is not feasible, as is often the case with impurities, a structured disposal plan is paramount.
Core Principles of Disposal
The foundation of a sound disposal plan for S, R-Isovalganciclovir Impurity rests on the principles of categorization, segregation, and adherence to regulatory guidelines.[1][2] Different types of laboratory waste are subject to distinct treatment standards, making proper segregation a critical first step.[2]
Step-by-Step Disposal Protocol:
-
Hazard Assessment: Before handling, it is crucial to consult the Safety Data Sheet (SDS) for Valganciclovir and any available data for related impurities. Although a specific SDS for this compound is not publicly available, the SDS for Valganciclovir hydrochloride indicates that the active compound is suspected of causing genetic defects, may cause cancer, and may damage fertility or the unborn child.[3][4] Therefore, the impurity should be handled with the same level of caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[2][5] For substances that may emit toxic vapors, a respirator might be necessary.[2]
-
Segregation: Segregate waste containing this compound from non-hazardous laboratory trash.[1][6] It should be classified as hazardous chemical waste.[6] Use separate, clearly labeled containers for this waste stream to avoid mixing with other chemical waste types like acids, bases, or solvents.[6]
-
Containerization: Collect the impurity waste in a suitable, well-sealed, and clearly labeled container.[7][8] The container should be made of a stable material compatible with the chemical.[7] If possible, use the original container, ensuring the label is intact and legible.[1] The label should clearly identify the contents as "Hazardous Waste: this compound."
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7] Access to this storage area should be restricted to authorized personnel.
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company.[6][9] These vendors are equipped to handle, transport, and dispose of chemical waste in accordance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[9]
-
Documentation: Maintain a detailed record of the waste generated, including the quantity, date of generation, and disposal date. A certificate of destruction from the disposal vendor should be obtained and kept on file for a minimum of three years.[9]
Key Safety and Handling Data
The following table summarizes crucial safety information based on the available data for the parent compound, Valganciclovir hydrochloride, which should be considered when handling the this compound.
| Parameter | Information | Source |
| Hazard Classification | Suspected of causing genetic defects, May cause cancer, May damage fertility or the unborn child. | [3][4] |
| Personal Protective Equipment | Safety glasses, Gloves, Protective clothing, Gas mask with appropriate filter if dusts are generated. | [3][5] |
| First-Aid Measures (Skin Contact) | Remove contaminated clothing. Wash exposed area with soap and water. | [5][8] |
| First-Aid Measures (Eye Contact) | Rinse with water for at least 15 minutes. | [8] |
| First-Aid Measures (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | [8] |
| Accidental Release Measures | Avoid generating dust. Sweep or vacuum up spillage and collect in a suitable container for disposal. | [8] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [3][5] |
Disposal Workflow
The logical flow of the disposal procedure for this compound is illustrated in the diagram below. This workflow ensures that all necessary steps are taken to manage the waste safely and in compliance with regulations.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the responsible management of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. gmpsop.com [gmpsop.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. fishersci.nl [fishersci.nl]
- 5. camberpharma.com [camberpharma.com]
- 6. actenviro.com [actenviro.com]
- 7. ptb.de [ptb.de]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
